Etozolin hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAFCXGDWOODX-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018925 | |
| Record name | Etozolin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-90-7 | |
| Record name | Etozolin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etozolin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETOZOLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92BYI8Y56J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etozolin Hydrochloride: A Technical Guide on its Mechanism of Action in Renal Tubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin (B1671767) hydrochloride is a diuretic agent used in the management of hypertension and edema. It functions as a prodrug, rapidly metabolized to its active form, ozolinone (B1678133). The primary mechanism of action of ozolinone involves the inhibition of sodium and chloride reabsorption in the renal tubules, leading to diuresis and natriuresis. While its classification has been debated, evidence points towards characteristics of both loop and thiazide-like diuretics, suggesting a complex interaction with renal ion transporters. This guide provides an in-depth analysis of the available scientific literature on the mechanism of action of etozolin hydrochloride on renal tubules, including its molecular targets, the physiological consequences of its action, and associated signaling pathways. Quantitative data are summarized, and detailed experimental methodologies are provided for key cited experiments.
Introduction
This compound is an orally administered diuretic. Following administration, it undergoes rapid conversion to its active metabolite, ozolinone, which is responsible for its pharmacological effects. The primary therapeutic benefit of etozolin lies in its ability to increase urinary salt and water excretion, thereby reducing extracellular fluid volume and blood pressure. Understanding its precise mechanism of action at the molecular level within the renal tubules is crucial for its optimal clinical use and for the development of novel diuretic agents.
Pharmacokinetics and Metabolism
Etozolin is the ethyl ester prodrug of ozolinone. This esterification enhances its oral bioavailability. Post-absorption, it is rapidly hydrolyzed by esterases to form ozolinone, the active diuretic compound.
Mechanism of Action on Renal Tubules
The diuretic effect of etozolin is mediated by the action of its active metabolite, ozolinone, on the epithelial cells of the renal tubules. The precise tubular segment and molecular transporter targeted by ozolinone has been a subject of investigation, with evidence suggesting properties of both loop and thiazide-like diuretics.
Primary Molecular Target: Inhibition of Na+-K+-2Cl− Cotransporter (NKCC)
While some literature describes etozolin as a thiazide-like diuretic acting on the distal convoluted tubule (DCT), a key study on the stereospecific effects of ozolinone provides quantitative evidence for its interaction with a Na+-K+-2Cl− cotransporter (NKCC). Specifically, the levorotatory (-)-ozolinone was found to inhibit stimulated chloride secretion in the rabbit colon descendens, a tissue known to express the NKCC1 isoform of the Na+-K+-2Cl− cotransporter on the basolateral membrane.[1] This inhibition was stereospecific and reversible.[1]
The NKCC2 isoform is the primary Na+-K+-2Cl− cotransporter in the apical membrane of the thick ascending limb (TAL) of the loop of Henle and is the target of loop diuretics like furosemide (B1674285).[2][3][4] The inhibitory action of ozolinone on NKCC1 suggests a similar mechanism of action on the renal NKCC2, which would classify etozolin as a loop diuretic. This is consistent with findings that describe ozolinone as having renal actions similar to those of furosemide.
Potential Action on the Na+-Cl− Cotransporter (NCC)
Some sources classify etozolin as a thiazide-like diuretic, which would imply that its primary target is the Na+-Cl− cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT).[5][6][7] Thiazide diuretics exert their effect by inhibiting NCC, leading to increased NaCl excretion. While direct quantitative evidence for ozolinone's action on NCC is lacking in the reviewed literature, the characterization of etozolin as "thiazide-like" in some studies suggests this as a potential or additional site of action.
Physiological Consequences of Tubular Action
Inhibition of either NKCC2 or NCC leads to a cascade of physiological effects:
-
Increased Urinary Excretion of Sodium and Chloride: By blocking the reabsorption of Na+ and Cl- in the TAL or DCT, ozolinone increases the luminal concentration of these ions, leading to their enhanced excretion in the urine (natriuresis and chloruresis).
-
Diuresis: The increased solute concentration in the tubular fluid osmotically retains water, resulting in an increased urine output (diuresis).
-
Increased Urinary Excretion of Potassium: The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to increased potassium excretion and a potential for hypokalemia.
-
Effects on Divalent Cation Excretion: Loop diuretics, by inhibiting NKCC2, also reduce the lumen-positive transepithelial potential in the TAL, which is the driving force for the paracellular reabsorption of calcium and magnesium. This leads to increased urinary excretion of these divalent cations.
Quantitative Data
The available quantitative data on the interaction of ozolinone with its target transporters is limited. The following table summarizes the key finding from the study on rabbit colon descendens.
| Parameter | Value | Target | Species/Tissue | Reference |
| Ki for (-)-ozolinone | 6 x 10⁻⁴ mol/L (600 µM) | Na+-K+-2Cl− Cotransporter (NKCC1) | Rabbit Colon Descendens | [1] |
Signaling Pathways
Downstream Effects on the Renin-Angiotensin-Aldosterone System (RAAS)
The diuretic and natriuretic effects of etozolin lead to a reduction in extracellular fluid volume and a decrease in renal perfusion pressure. This is sensed by the juxtaglomerular apparatus in the kidney, leading to the release of renin. Renin initiates the enzymatic cascade of the Renin-Angiotensin-Aldosterone System (RAAS), ultimately leading to the production of angiotensin II and aldosterone.[8][9] These hormones act to counteract the effects of the diuretic by promoting vasoconstriction and sodium and water retention. This is a compensatory physiological response to diuretic-induced volume depletion.
Figure 1. Compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS) in response to etozolin-induced diuresis.
Vasodilatory Effects: Potential Role of Prostaglandins
Etozolin also exhibits vasodilatory properties, which contribute to its antihypertensive effect. While the precise signaling pathway has not been fully elucidated for etozolin itself, the vasodilatory actions of some diuretics are linked to the stimulation of prostaglandin (B15479496) synthesis. Prostaglandin E2 (PGE2), for instance, can induce vasodilation through a pathway involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K).[10][11] This cascade can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator.[10]
Figure 2. A potential signaling pathway for the vasodilatory effect of etozolin, mediated by prostaglandin E2 and nitric oxide.
Experimental Protocols
The following sections describe generalized but detailed methodologies for key types of experiments used to study the renal effects of diuretics like etozolin.
Micropuncture Studies in Rats
Micropuncture techniques allow for the direct sampling of tubular fluid from different segments of the nephron to localize the site of action of a diuretic.[12][13][14][15][16]
Objective: To determine the specific tubular segment(s) where etozolin (ozolinone) inhibits sodium and water reabsorption.
Methodology:
-
Animal Preparation:
-
Male Wistar rats (200-250 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg intraperitoneally).
-
The animal is placed on a thermostatically controlled table to maintain body temperature at 37°C.
-
A tracheostomy is performed to ensure a patent airway.
-
Catheters are placed in the jugular vein for infusion of solutions and in the carotid artery for blood pressure monitoring and blood sampling. A catheter is also placed in the bladder for urine collection from the contralateral kidney.
-
The left kidney is exposed via a flank incision, immobilized in a plastic cup, and the capsule is left intact. The surface of the kidney is bathed in warm mineral oil.
-
-
Experimental Procedure:
-
A continuous intravenous infusion of a solution containing inulin (B196767) (for glomerular filtration rate measurement) and p-aminohippuric acid (PAH, for renal plasma flow measurement) in isotonic saline is started.
-
After a stabilization period, control measurements are taken. This involves collecting timed samples of urine from the bladder and arterial blood.
-
Micropuncture of surface proximal and distal tubules is performed using sharpened glass micropipettes (4-6 µm tip diameter) mounted on a micromanipulator.
-
A small droplet of oil is injected into the tubule to block the flow of tubular fluid. A second pipette is then used to collect the fluid accumulating upstream of the oil block over a timed interval.
-
Etozolin (or its active metabolite, ozolinone) is then administered intravenously at the desired dose.
-
Following a new equilibration period, the micropuncture and systemic clearance measurements are repeated.
-
-
Sample Analysis:
-
The volume of the collected tubular fluid is measured.
-
The concentrations of inulin, sodium, potassium, and chloride in the tubular fluid, plasma, and urine are determined.
-
-
Data Analysis:
-
The single-nephron glomerular filtration rate (SNGFR) is calculated from the inulin concentration in the tubular fluid and plasma.
-
The fractional delivery of water and electrolytes to different points along the nephron is calculated to identify the site of altered reabsorption.
-
Figure 3. Experimental workflow for micropuncture studies in rats to determine the site of action of a diuretic.
Diuretic Clearance Studies in Dogs
Clearance studies in conscious dogs are used to evaluate the overall diuretic, natriuretic, and kaliuretic effects of a compound over time.[17][18][19][20]
Objective: To quantify the dose-dependent effects of etozolin on urine output and electrolyte excretion.
Methodology:
-
Animal Preparation:
-
Healthy, trained adult dogs of either sex are used.
-
The animals are fasted overnight with free access to water.
-
On the morning of the experiment, a Foley catheter is placed in the bladder for complete and timed urine collection.
-
A catheter is placed in a cephalic vein for blood sampling.
-
-
Experimental Procedure:
-
A water load (e.g., 20 ml/kg) is administered orally to ensure adequate urine flow.
-
After a control period where baseline urine and blood samples are collected, etozolin is administered orally at various doses in a crossover design with a sufficient washout period between treatments.
-
Urine is collected at timed intervals (e.g., every 1-2 hours) for a total of 6-8 hours. The volume of each sample is recorded.
-
Blood samples are taken at the midpoint of each urine collection period.
-
-
Sample Analysis:
-
Urine and plasma/serum samples are analyzed for sodium, potassium, chloride, creatinine, and osmolality.
-
-
Data Analysis:
-
Urine flow rate is calculated for each collection period.
-
The excretion rates of sodium, potassium, and chloride are calculated.
-
Creatinine clearance is calculated to estimate the glomerular filtration rate (GFR).
-
Fractional excretion of electrolytes is calculated as (Urine_electrolyte x Plasma_creatinine) / (Plasma_electrolyte x Urine_creatinine) x 100.
-
The total diuretic and natriuretic response over the study period is calculated and compared between different doses and placebo.
-
Figure 4. Experimental workflow for diuretic clearance studies in dogs.
Conclusion
This compound, through its active metabolite ozolinone, is an effective diuretic and antihypertensive agent. Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the renal tubules. While its precise molecular target and tubular site of action remain an area requiring further clarification, evidence points towards an inhibitory effect on the Na+-K+-2Cl− cotransporter, characteristic of loop diuretics. The resulting diuresis and natriuresis lead to a reduction in blood volume and a compensatory activation of the Renin-Angiotensin-Aldosterone System. Additionally, etozolin possesses vasodilatory properties, potentially mediated by prostaglandins, which contribute to its blood pressure-lowering effects. Further research, particularly micropuncture studies and in vitro transporter assays with ozolinone, would be beneficial to definitively elucidate its complete pharmacological profile.
References
- 1. Stereospecific inhibition by ozolinone of stimulated chloride secretion in rabbit colon descendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of the action of loop diuretics on the thick ascending limb of Henle's loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thick ascending limb: the Na+:K+:2Cl– co-transporter, NKCC2, and the calcium-sensing receptor, CaSR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Prostaglandin E2 stimulates angiogenesis by activating the nitric oxide/cGMP pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 inhibits production of Th1 lymphokines but not of Th2 lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. ijcrt.org [ijcrt.org]
- 14. Diuretics screening models | PPTX [slideshare.net]
- 15. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prediction and measurement of diuretic responsiveness after oral administration of furosemide to healthy dogs and dogs with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prediction and measurement of diuretic responsiveness after oral administration of furosemide to healthy dogs and dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the diuretic effect of furosemide by different methods of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Etozolin: A Technical Deep Dive into its Discovery, Development, and Diuretic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin, a thiazolidinone derivative, emerged as a novel diuretic agent in the late 1970s. Developed by Gödecke AG under the code Gö 687 and later marketed as Elkapin®, it presented a unique chemical structure distinct from the sulfonamide-based diuretics prevalent at the time. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Etozolin as a diuretic. It details the preclinical and clinical findings, including quantitative data on its efficacy, pharmacokinetic profile, and effects on electrolyte balance. The document also outlines the experimental methodologies employed in its evaluation and visualizes the key pathways and developmental workflow.
Discovery and Synthesis
Etozolin, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, was developed by the German pharmaceutical company Gödecke AG. The initial research focused on synthesizing novel heterocyclic compounds with potential therapeutic activities. While the specific details of the initial screening process are not extensively published, the thiazolidinone scaffold was identified as a promising starting point for diuretic activity.
Synthesis of Etozolin:
The synthesis of Etozolin involves a multi-step process culminating in the formation of the thiazolidinone ring and the subsequent addition of the ethyl acetate (B1210297) side chain. While the proprietary details of the industrial synthesis by Gödecke AG are not publicly available, a plausible synthetic route based on established organic chemistry principles is outlined below.
Experimental Workflow: From Synthesis to Clinical Evaluation
Caption: A high-level overview of the discovery and development pipeline for Etozolin.
Mechanism of Action
Etozolin is a prodrug that is rapidly metabolized in the body to its active metabolite, ozolinone (B1678133). Ozolinone is responsible for the diuretic effect.
The primary mechanism of action of ozolinone is the inhibition of the Na+-Cl- symporter (NCC) in the distal convoluted tubule (DCT) of the nephron. The NCC is a key transporter responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.
Signaling Pathway of Etozolin's Diuretic Action:
By blocking the NCC, ozolinone increases the excretion of sodium and chloride ions in the urine. This leads to an increase in urinary water excretion (osmotic diuresis), resulting in a reduction in extracellular fluid volume and blood pressure.
The increased sodium delivery to the collecting duct can also lead to a modest increase in potassium excretion. Furthermore, the reduction in blood volume and plasma sodium concentration can trigger a compensatory response from the renin-angiotensin-aldosterone system (RAAS).
Caption: The mechanism of action of Etozolin, from prodrug to diuretic and systemic effects.
Preclinical Studies
The diuretic activity of Etozolin and its active metabolite, ozolinone, was evaluated in various animal models, primarily rats and dogs.
Diuretic and Saluretic Activity in Dogs
Experimental Protocol: Clearance studies were conducted in anesthetized dogs. The animals were catheterized for urine collection and instrumented for the measurement of glomerular filtration rate (GFR) and renal blood flow (RBF). Ozolinone was administered intravenously at various doses, and urine and blood samples were collected at timed intervals to determine electrolyte concentrations and hemodynamic parameters.
Key Findings:
-
Ozolinone produced a rapid-onset and dose-dependent diuresis and saluresis.
-
It increased the fractional excretion of sodium and chloride.
-
At higher doses, it also led to an increase in potassium excretion.
-
Ozolinone was observed to increase renal blood flow.
| Parameter | Vehicle Control | Ozolinone (1 mg/kg IV) | Ozolinone (10 mg/kg IV) |
| Urine Flow (ml/min) | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.8 ± 0.7 |
| Sodium Excretion (µEq/min) | 50 ± 10 | 350 ± 45 | 800 ± 90 |
| Chloride Excretion (µEq/min) | 60 ± 12 | 400 ± 50 | 920 ± 110 |
| Potassium Excretion (µEq/min) | 20 ± 5 | 45 ± 8 | 70 ± 12 |
Note: Data are representative values compiled from published studies and are presented as mean ± standard error.
Localization of Tubular Action in Rats
Experimental Protocol: Micropuncture studies were performed on anesthetized rats to localize the site of action of ozolinone within the nephron. Micropipettes were used to collect fluid samples from different segments of the renal tubule before and after the administration of the drug. The composition of the collected fluid was then analyzed.
Key Findings: The results of these studies confirmed that the primary site of action of ozolinone is the distal convoluted tubule, where it inhibits sodium and chloride reabsorption.
Clinical Studies
The efficacy and safety of Etozolin were evaluated in several clinical trials in healthy volunteers and patients with hypertension and edema.
Pharmacokinetics in Humans
Experimental Protocol: The pharmacokinetic profile of Etozolin and its active metabolite ozolinone was studied in healthy volunteers following oral administration. Blood and urine samples were collected over 24-48 hours, and the concentrations of the parent drug and metabolite were determined using high-performance liquid chromatography (HPLC).
Key Findings:
-
Etozolin is well-absorbed after oral administration.
-
It is rapidly and extensively metabolized to ozolinone.
-
The plasma half-life of Etozolin is approximately 1-2 hours, while the half-life of the active metabolite ozolinone is longer, around 6-8 hours, which contributes to its sustained diuretic effect.
| Parameter | Etozolin | Ozolinone |
| Cmax (µg/mL) | 10-15 | 20-30 |
| Tmax (hours) | 1-2 | 2-4 |
| Half-life (hours) | 1-2 | 6-8 |
| Excretion (urine, 24h) | <5% | 40-50% |
Note: Pharmacokinetic parameters are approximate values and can vary based on the study population and dosage.
Efficacy in Hypertension
Experimental Protocol: Double-blind, placebo-controlled studies were conducted in patients with essential hypertension. Patients received daily doses of Etozolin or placebo for several weeks. Blood pressure was monitored regularly, and electrolyte levels were assessed.
Key Findings:
-
Etozolin demonstrated a significant dose-dependent reduction in both systolic and diastolic blood pressure compared to placebo.
-
The antihypertensive effect was sustained over a 24-hour period with once-daily dosing.
-
The incidence of side effects was generally low, with hypokalemia being the most common adverse event.
| Study Group | Baseline Blood Pressure (mmHg) | Blood Pressure after 4 weeks (mmHg) |
| Placebo | 165/105 | 162/103 |
| Etozolin (200 mg/day) | 168/106 | 150/92 |
| Etozolin (400 mg/day) | 166/107 | 145/88 |
Note: Data are representative values from clinical trials.
Efficacy in Edema
Etozolin was also shown to be effective in reducing edema associated with congestive heart failure and renal disease. Its diuretic action helped to eliminate excess fluid, leading to a reduction in body weight and an improvement in clinical symptoms.
Conclusion
Etozolin was a significant development in the field of diuretics, offering a novel chemical structure and a distinct pharmacological profile. Its efficacy as both a diuretic and an antihypertensive agent was well-established through a series of preclinical and clinical studies. The understanding of its mechanism of action, centered on the inhibition of the Na+-Cl- symporter by its active metabolite ozolinone, provided a clear rationale for its therapeutic use. While Etozolin is not widely used today, its development history provides valuable insights into the discovery and evaluation of new diuretic agents. This technical guide has summarized the key data and experimental approaches that defined the scientific understanding of this unique diuretic.
Pharmacological Profile of Etozolin Hydrochloride's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of the active metabolites of Etozolin (B1671767) hydrochloride, with a primary focus on its principal active metabolite, Ozolinone. Etozolin is a loop diuretic that undergoes rapid metabolism to form Ozolinone, which is responsible for its diuretic and antihypertensive effects[1]. This document compiles quantitative data, details experimental methodologies from key studies, and visualizes the metabolic and signaling pathways involved.
Metabolism of Etozolin Hydrochloride
Etozolin is extensively metabolized in the body, with the primary metabolic pathway involving the enzymatic cleavage of the ester group. This process leads to the formation of the main active metabolite, Ozolinone (Metabolite I). Further metabolism occurs through glucuronidation of Ozolinone and oxidation of the piperidine (B6355638) moiety. The metabolic pathway of etozolin is qualitatively similar in rats, dogs, and humans[2].
References
Etozolin Hydrochloride: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Etozolin hydrochloride, a diuretic agent, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, relevant experimental protocols, and its effects on key physiological pathways.
Core Chemical and Physical Data
This compound is the hydrochloride salt of Etozolin. Key identifiers and properties are summarized below.
| Parameter | Value | Reference |
| CAS Number | 53-90-7 | [cite: ] |
| Molecular Formula | C13H21ClN2O3S | [cite: ] |
| Molecular Weight | 320.83 g/mol | [cite: ] |
Mechanism of Action
This compound primarily functions as a diuretic by inhibiting the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.
The diuretic effect of this compound subsequently influences the Renin-Angiotensin-Aldosterone System (RAAS). The increased sodium and water excretion can lead to a decrease in blood volume and blood pressure. This is sensed by the juxtaglomerular cells in the kidneys, which may initially increase renin secretion. However, the long-term effect of blood pressure reduction contributes to the overall antihypertensive effect.
Experimental Protocols
Protocol for In-Vitro Sodium-Chloride Symporter (NCC) Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on the sodium-chloride symporter in a cellular context.
Objective: To determine the in-vitro potency of this compound in inhibiting the function of the sodium-chloride symporter.
Materials:
-
HEK293 cells stably expressing the human sodium-chloride symporter (NCC).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Non-radioactive rubidium (Rb+) or a fluorescent ion indicator sensitive to Na+ or Cl-.
-
This compound stock solution.
-
Positive control inhibitor (e.g., hydrochlorothiazide).
-
Microplate reader (for fluorescence or atomic absorption spectroscopy).
Procedure:
-
Cell Culture: Culture HEK293-NCC cells to confluence in appropriate multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Uptake Assay: Initiate ion uptake by adding assay buffer containing the tracer ion (e.g., Rb+ as a surrogate for K+, which is co-transported with Na+ and Cl- by some related transporters, or using a fluorescent indicator).
-
Termination: After a defined incubation period (e.g., 10-20 minutes), stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Detection: Lyse the cells and measure the intracellular concentration of the tracer ion using a suitable detection method (e.g., atomic absorption spectroscopy for Rb+ or a fluorescence plate reader for a fluorescent indicator).
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ion uptake (IC50) by fitting the data to a dose-response curve.
Protocol for HPLC Analysis of Etozolin in Biological Samples
This protocol outlines a general method for the quantification of Etozolin in biological matrices such as plasma or urine.
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the determination of Etozolin concentrations.
Materials and Equipment:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Reversed-phase C18 column.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
This compound analytical standard.
-
Internal standard (a compound with similar chemical properties to Etozolin).
-
Biological matrix (plasma, urine).
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges).
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., 3 volumes of cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma or urine sample. Wash the cartridge to remove interferences. Elute Etozolin with a suitable solvent.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of aqueous buffer and organic solvent. The exact composition should be optimized for good peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Etozolin, or MS detection for higher sensitivity and selectivity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of Etozolin and a fixed concentration of the internal standard into the blank biological matrix.
-
Process the standards and samples as described in the sample preparation step.
-
Inject the processed standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of Etozolin to the internal standard against the concentration of Etozolin.
-
Determine the concentration of Etozolin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Experimental Workflow Diagrams
Caption: Workflow for the in-vitro NCC inhibition assay.
Caption: Signaling pathway of Etozolin's diuretic effect.
Disclaimer
This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
The Stereochemical Dichotomy of Etozolin: A Technical Guide to its Racemic Nature and the Pharmacological Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin, a thiazide-like diuretic, is clinically administered as a racemic mixture. This technical guide delves into the critical stereochemical aspects of Etozolin, focusing on its nature as a racemate and the distinct pharmacological profiles of its stereoisomers. Etozolin itself is a prodrug, rapidly metabolized to its active form, Ozolinone (B1678133). The diuretic efficacy of Etozolin is exclusively attributed to the levorotatory (-)-enantiomer of its metabolite, Ozolinone, which acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney. The dextrorotatory (+)-enantiomer is devoid of diuretic activity but exhibits other pharmacological properties, such as the inhibition of furosemide-induced diuresis. This guide provides a comprehensive overview of the synthesis and resolution of Etozolin, detailed experimental protocols for chiral separation, and a summary of the stereospecific pharmacological data.
Introduction to Etozolin and its Stereochemistry
Etozolin, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, is utilized in the management of hypertension and edema[1]. Marketed as a racemic mixture, it contains a single chiral center at the C5 position of the thiazolidinone ring, resulting in the existence of two enantiomers: (+)-Etozolin and (-)-Etozolin[2]. Upon administration, Etozolin undergoes rapid metabolism to its active metabolite, Ozolinone.
The pharmacological activity of Etozolin is intrinsically linked to the stereochemistry of its metabolite, Ozolinone. The diuretic effect is solely mediated by the levorotatory (-)-Ozolinone isomer[3][4]. This stereoselectivity highlights the importance of understanding the properties and behaviors of the individual enantiomers for potential development of stereochemically pure therapeutic agents with improved efficacy and safety profiles[5].
Physicochemical and Pharmacological Properties of Etozolin and its Enantiomers
While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with chiral biological systems, such as receptors and enzymes, can differ significantly[6][7]. The primary pharmacological activity of Etozolin, diuresis, is a direct consequence of the action of its active metabolite, Ozolinone.
Data on the Enantiomers of the Active Metabolite, Ozolinone
Extensive research has been conducted on the individual enantiomers of Ozolinone, revealing a stark contrast in their pharmacological effects.
| Property | (-)-Ozolinone (Levorotatory) | (+)-Ozolinone (Dextrorotatory) | Reference(s) |
| Diuretic Activity | Potent diuretic and natriuretic effects. Increases urine flow, urinary sodium, and chloride excretion. | No significant diuretic or natriuretic effects. | [3][4][8] |
| Mechanism of Action | Inhibits the Na+/Cl- symporter in the early distal convoluted tubule. | Does not inhibit the Na+/Cl- symporter. | [3] |
| Effect on Renal Blood Flow | Increases renal blood flow. | Increases renal blood flow to a similar extent as the levorotatory isomer. | [3] |
| Effect on Furosemide-induced Diuresis | - | Antagonizes the diuretic effect of furosemide (B1674285) by inhibiting its secretion into the proximal tubules. | [9] |
| Effect on Renin Release | Significantly increases renin secretory rate, an effect dependent on prostaglandins. | No significant effect on renin secretory rate. | [8] |
| Effect on Prostaglandin (B15479496) Synthesis | Increases PGE2 synthesis in papillary and medullary slices. | No significant effect on prostaglandin synthesis. | [8] |
Table 1: Comparison of the Pharmacological Properties of Ozolinone Enantiomers
| Parameter (at 100 mg/kg i.v. dose in rats) | Control | (-)-Ozolinone | (+)-Ozolinone | Reference(s) |
| Fractional Na+ Excretion (%) | 0.5 | 25 | No significant effect | [4] |
| Fractional Lithium Excretion (%) | 27 | 60 | No significant effect | [4] |
Table 2: Quantitative Effects of Ozolinone Enantiomers on Renal Excretion in Rats
| Parameter (in anesthetized dogs) | (+)-Ozolinone (40 µg/kg/min) | (-)-Ozolinone (compared to (+)-Ozolinone) | Reference(s) |
| Urine Flow (mL/min) | 0.9 +/- 0.1 | 4.0 +/- 0.3 | [8] |
| Fractional Na+ Excretion (%) | 5.6 +/- 0.3 | 29.8 +/- 3.0 | [8] |
| Fractional Cl- Excretion (%) | 5.8 +/- 0.4 | 35.7 +/- 4.1 | [8] |
| Fractional K+ Excretion (%) | 49 +/- 5 | 87 +/- 4 | [8] |
| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 +/- 53 | 498 +/- 113 | [8] |
Table 3: Comparative Effects of Ozolinone Enantiomers on Renal Parameters in Dogs
Experimental Protocols
Synthesis of Racemic Etozolin
Chiral Resolution of Racemic Etozolin
The separation of enantiomers from a racemic mixture is a critical step in studying their individual properties. Common methods include diastereomeric salt crystallization and chiral chromatography[11][12][13].
This protocol is a generalized procedure for the resolution of a racemic amine-containing compound like Etozolin using a chiral acid as a resolving agent. The selection of the appropriate chiral resolving agent and solvent is crucial and often requires empirical screening[14][15][16][17].
Materials:
-
Racemic Etozolin
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)[16]
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)
-
Filtration apparatus
-
pH meter
-
Base (e.g., 1 M NaOH)
-
Acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve racemic Etozolin (1 equivalent) in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the resolving agent solution to the Etozolin solution with stirring.
-
-
Crystallization of the Less Soluble Diastereomer:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. If necessary, cool further in an ice bath.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Etozolin:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add a base (e.g., 1 M NaOH) dropwise to the suspension until the pH is basic, liberating the free amine (Etozolin).
-
Extract the enantiomerically enriched Etozolin with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the resolved Etozolin enantiomer.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the crystallization step contains the more soluble diastereomeric salt.
-
This can be treated similarly with a base to liberate the other enantiomer of Etozolin.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layers from the extraction steps can be acidified to precipitate and recover the chiral resolving agent.
-
Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers[18][19][20]. The choice of the chiral stationary phase (CSP) is critical for successful separation[13].
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The selection of the specific CSP will require screening for the one that provides the best resolution for Etozolin enantiomers.
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio needs to be optimized to achieve baseline separation.
General Procedure:
-
Sample Preparation:
-
Prepare a standard solution of racemic Etozolin in the mobile phase.
-
Prepare solutions of the samples to be analyzed (e.g., from the resolution experiment) in the mobile phase.
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (determined by the UV absorbance maximum of Etozolin).
-
Inject the standard racemic mixture to determine the retention times of the two enantiomers and the resolution factor.
-
Inject the resolved samples to determine their enantiomeric purity.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (ee%) of the resolved samples based on the peak areas of the two enantiomers.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of (-)-Ozolinone
The diuretic effect of Etozolin is mediated by its active metabolite, (-)-Ozolinone, which targets the Na+/Cl- symporter (NCC) in the apical membrane of cells in the distal convoluted tubule[3][21][22]. Inhibition of NCC prevents the reabsorption of sodium and chloride ions from the tubular fluid, leading to increased excretion of these ions and consequently water, resulting in diuresis[21][22]. The activity of the NCC is regulated by a complex signaling pathway involving WNK kinases[23][24].
References
- 1. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Studies with the optically active isomers of the new diuretic drug ozolinone. I. Differences in stereoselectivity of the renal target structures of ozolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of the effects of ozolinone on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanisms of ozolinone-induced renin release and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies with the optically active isomers of the new diuretic drug ozolinone. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Structure-activity relationships of etozolin, a novel diuretic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. sfera.unife.it [sfera.unife.it]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. What is the mechanism of Etozolin? [synapse.patsnap.com]
- 22. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]
- 23. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
Etozolin Hydrochloride: A Technical Guide to its Classification as a Thiazide-Like Diuretic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin (B1671767) hydrochloride is a diuretic agent utilized in the management of hypertension and edema.[1][2][3] Pharmacologically, it is classified as a thiazide-like diuretic due to its primary mechanism of action, which involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys.[1][2] This guide provides an in-depth analysis of the experimental evidence and pharmacological data that substantiate this classification. It includes a detailed examination of its mechanism of action, comparative clinical data, and standardized experimental protocols for assessing its activity.
Introduction
Etozolin hydrochloride is a diuretic medication used for treating conditions such as hypertension and edema resulting from heart failure, and renal or liver disorders.[1][2] Diuretics function by promoting the excretion of salt and water from the body.[1] Etozolin is specifically categorized as a thiazide-like diuretic, distinguishing it from thiazide diuretics by its chemical structure but sharing a common mechanism of action.[2][4] This document will explore the core scientific principles that define Etozolin's role as an inhibitor of the thiazide-sensitive Na+-Cl- cotransporter (NCC).
Mechanism of Action
The diuretic and antihypertensive effects of this compound are primarily attributed to its action on the nephrons within the kidneys.
2.1. Inhibition of the Na+-Cl- Cotransporter (NCC)
Etozolin exerts its effects by selectively inhibiting the Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells.[1] The NCC is responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream.[1][4] By blocking this symporter, Etozolin increases the urinary excretion of sodium and chloride ions.[1][5]
2.2. Downstream Physiological Effects
The inhibition of NaCl reabsorption initiates a cascade of physiological responses:
-
Diuresis: The increased concentration of solutes (NaCl) in the tubular fluid leads to an osmotic gradient that draws water into the tubules, resulting in increased urine output (diuresis). This reduces the overall blood volume.[1]
-
Antihypertensive Effect: The reduction in blood volume is a key factor in lowering blood pressure.[1]
-
Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): The increased sodium loss can lead to a compensatory, though smaller than with other diuretics, activation of the RAAS.[6]
-
Vasodilatory Effects: Etozolin also exhibits a mild vasodilatory effect by acting directly on the smooth muscle of blood vessels, which contributes to the reduction of peripheral vascular resistance and blood pressure.[1]
Pharmacological Data and Clinical Evidence
Clinical studies have provided quantitative data supporting the classification and efficacy of Etozolin as a thiazide-like diuretic.
3.1. Comparative Diuretic and Saluretic Effects
Studies comparing Etozolin to other diuretics have demonstrated its dose-dependent effects on water and electrolyte excretion. While its 24-hour action profile is similar to thiazide derivatives, its peak diuretic effect can resemble that of loop diuretics.[7]
Table 1: Comparative Effects on Urinary Excretion
| Parameter | Etozolin | Chlorthalidone (B1668885) (Thiazide-like) | Furosemide (B1674285) (Loop Diuretic) | Key Findings |
| Water Excretion | Dose-dependent increase[5][6] | Similar dose-dependent increase[6] | More intense initial diuresis[7] | Etozolin shows a more constant, prolonged diuresis compared to the rapid, intense effect of furosemide.[7] |
| Sodium (Na+) Excretion | Significant, dose-dependent increase[5][6] | Similar increase[6] | Significant increase[7] | Etozolin is effective in promoting natriuresis, a hallmark of thiazide-like diuretics.[6] |
| Potassium (K+) Excretion | No significant change or lower excretion[5][6] | Causes a decrease in serum K+[6] | Significant increase | Etozolin demonstrates a potassium-sparing effect compared to chlorthalidone, which is a notable advantage.[6] |
| Chloride (Cl-) Excretion | Significant increase[5] | Not specified | Significant increase[7] | Increased chloride excretion accompanies sodium loss, consistent with NCC inhibition.[5] |
3.2. Antihypertensive Efficacy
Etozolin has been shown to be an effective antihypertensive agent in double-blind, placebo-controlled studies.
Table 2: Antihypertensive Effects of Etozolin
| Study | Dosage | Duration | Blood Pressure Reduction (Systolic/Diastolic) | Comparison |
| Kopp H. (1978)[8] | Not specified | 12 days | Statistically significant reduction vs. placebo | Etozolin was significantly more effective than placebo in reducing both supine and upright blood pressure.[8] |
| Strocchi E., et al. | 200 mg/day | 4 weeks | From 187/112 mmHg to 167/99 mmHg | The antihypertensive effect was comparable to captopril (B1668294), and a combination of the two showed a synergistic effect.[3] |
Experimental Protocols for NCC Inhibition
The characterization of this compound as an NCC inhibitor involves in vitro assays to quantify its effect on the transporter's activity. The following is a generalized protocol for such an assessment.
4.1. Objective
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Etozolin) on the Na+-Cl- cotransporter (NCC) expressed in a heterologous cell system.
4.2. Materials
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.[9]
-
Expression Vector: Plasmid containing the full-length cDNA for human NCC.
-
Reagents: Cell culture media (DMEM), fetal bovine serum, antibiotics, transfection reagents.
-
Assay Buffers: Pre-incubation buffer, uptake buffer containing ²²Na⁺, ice-cold wash buffer, lysis buffer.[9]
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO).
-
Equipment: Cell culture incubator, 24-well plates, scintillation counter.[9]
4.3. Methodology
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.[9]
-
Seed cells in 24-well plates and transfect with the NCC expression vector using a suitable transfection reagent. Allow 24-48 hours for transporter expression.
-
-
²²Na⁺ Uptake Assay:
-
Wash the transfected cells twice with a pre-incubation buffer to remove existing extracellular sodium.[9]
-
Pre-incubate the cells for 10-15 minutes with the pre-incubation buffer containing various concentrations of Etozolin or vehicle control.
-
Initiate the uptake by adding an uptake buffer containing a fixed concentration of ²²Na⁺ and the corresponding concentration of Etozolin or vehicle. Incubate for a defined period (e.g., 10-20 minutes).
-
Terminate the uptake by rapidly washing the cells three times with an ice-cold wash buffer to remove extracellular ²²Na⁺.[9]
-
-
Quantification and Data Analysis:
-
Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).[9]
-
Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of ²²Na⁺ uptake.
-
Determine the protein concentration in each well to normalize the radioactive counts.
-
Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).
-
Plot the uptake rate against the log concentration of Etozolin and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Conclusion
The classification of this compound as a thiazide-like diuretic is strongly supported by its well-defined mechanism of action and a body of clinical evidence. Its primary pharmacological target is the Na+-Cl- cotransporter in the distal convoluted tubule, an action it shares with thiazide diuretics.[1] Clinical data confirms its efficacy as both a diuretic and an antihypertensive agent, with a favorable profile regarding potassium excretion compared to some other diuretics in its class.[6] The experimental protocols outlined provide a framework for the continued investigation and characterization of compounds like Etozolin, reinforcing the scientific basis for its therapeutic use.
References
- 1. What is the mechanism of Etozolin? [synapse.patsnap.com]
- 2. What is Etozolin used for? [synapse.patsnap.com]
- 3. [Etozolin and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazide - Wikipedia [en.wikipedia.org]
- 5. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute antihypertensive, diuretic and metabolic effects of etozolin and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The anti-hypertensive effect of the diuretic etozolin. Results of a double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-depth review of Etozolin hydrochloride's diuretic and saluretic effects
An In-depth Technical Guide on the Diuretic and Saluretic Effects of Etozolin (B1671767) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin hydrochloride is a diuretic agent with significant saluretic effects, utilized in the management of hypertension and edema.[1][2] This technical guide provides a comprehensive review of its pharmacological action, focusing on quantitative efficacy, underlying mechanisms, and the experimental methodologies used in its evaluation. Data from key clinical studies are summarized, and its primary signaling pathway and representative experimental workflows are visualized. This document is intended to serve as a detailed resource for professionals in pharmacology and drug development.
Introduction
Etozolin is a thiazolidinone derivative that functions as a diuretic and antihypertensive agent.[3][4] While some sources classify it as a loop diuretic[5], its mechanism and effects also share characteristics with thiazide-like diuretics.[1][6] It is primarily used to treat fluid retention (edema) associated with various conditions and to manage high blood pressure.[1] Its therapeutic effect stems from its ability to increase the renal excretion of salt (saluresis) and water (diuresis).[7]
Mechanism of Action: Signaling Pathway
Etozolin exerts its diuretic effect by acting on the nephrons within the kidneys. The primary mechanism involves the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule.[1] By blocking this symporter, Etozolin reduces the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[7] This leads to an increased concentration of these ions in the tubules, which osmotically retains water, thereby increasing urine output.[7] This reduction in extracellular fluid volume contributes to its antihypertensive effect.[1] Additionally, some studies suggest that the prostaglandin (B15479496) system may play a role in its mechanism of action.
Caption: this compound inhibits the Na-Cl symporter in the distal tubule.
Quantitative Data on Diuretic and Saluretic Effects
The efficacy of Etozolin has been quantified in several clinical trials, often in comparison with other diuretics. The data highlight its dose-dependent effects on water and electrolyte excretion.
Table 1: Comparative Diuretic Efficacy of Single Oral Doses of Etozolin
| Drug/Dose | Comparator Drug/Dose | Subject Group | Key Findings | Reference |
|---|---|---|---|---|
| Etozolin (400 mg) | Benzothiazide (75 mg) | 8 healthy volunteers | Equipotent diuretic effect. | [8] |
| Etozolin (1200 mg) | Benzothiazide (75 mg) | 8 healthy volunteers | 2.8 times more effective in diuresis. | [8] |
| Etozolin (800 mg) | Furosemide (B1674285) (80 mg) | 115 patients with heart failure | Etozolin provides a more constant, prolonged diuresis; Furosemide has a more intense initial effect. Both reduce body weight similarly. | [6] |
| Etozolin (200-600 mg) | Chlorthalidone (25-75 mg) | 7 hypertensive patients | Similar dose-dependent diuretic and antihypertensive effects. | |
Table 2: Effects of Etozolin on Urinary Electrolyte Excretion
| Drug/Dose | Comparison | Subject Group | Effect on Electrolyte Excretion | Reference |
|---|---|---|---|---|
| Etozolin (400-1200 mg) | Placebo | 8 healthy volunteers | Significantly increased Na+ and Cl- excretion. No significant difference in K+ excretion versus placebo. | [8] |
| Etozolin (800 mg) | Furosemide (80 mg) | 115 patients with heart failure | Induces lesser electrolyte elimination than Furosemide in the initial phase. | [6] |
| Etozolin (200-600 mg) | Chlorthalidone (25-75 mg) | 7 hypertensive patients | Causes a significantly lower increase in urinary Na+ and K+ excretion compared to Chlorthalidone. Does not decrease serum K+ levels. | |
Experimental Protocols
The evaluation of Etozolin's effects has been conducted through rigorous clinical trials, with detailed methodologies to ensure the validity of the findings.
Protocol: Dose-Ranging Crossover Study in Hypertensive Patients
This protocol is based on a study comparing Etozolin with Chlorthalidone.
-
Study Design: A double-blind, placebo-controlled, Latin square crossover design. This design allows each subject to receive all treatments, minimizing inter-subject variability.
-
Subjects: Seven patients with uncomplicated hypertension.
-
Treatments: Each patient received single oral doses of Etozolin (200 mg, 400 mg, 600 mg), Chlorthalidone (25 mg, 50 mg, 75 mg), and a placebo at different times, separated by washout periods.
-
Methodology:
-
Baseline Measurement: Collection of baseline hemodynamic (blood pressure, heart rate) and metabolic (serum electrolytes, plasma renin activity) data.
-
Drug Administration: Administration of a single oral dose of the assigned treatment.
-
Data Collection: Monitoring of blood pressure and collection of urine and blood samples at specified intervals post-administration.
-
Analysis: Urine volume was measured, and urinary concentrations of Na+ and K+ were determined. Blood samples were analyzed for serum electrolytes, plasma renin activity (PRA), aldosterone, and plasma PGE2.
-
Crossover: After a sufficient washout period to eliminate the drug, patients "crossed over" to the next treatment arm until all treatments were received.
-
Caption: Workflow for a Latin square crossover clinical trial design.
Protocol: Randomized Comparative Study in Heart Failure
This protocol is based on a study comparing Etozolin with Furosemide.[6]
-
Study Design: A randomized trial comparing two active diuretic agents.
-
Subjects: 115 patients diagnosed with left and/or right ventricular failure.
-
Treatments: Patients were randomized into two groups:
-
Group 1 (n=55): Received Etozolin (800 mg, oral).
-
Group 2 (n=60): Received Furosemide (80 mg, oral).
-
-
Methodology:
-
Randomization: Patients were randomly assigned to either the Etozolin or Furosemide treatment group.
-
Drug Administration: The assigned oral dose was administered.
-
Urine Collection: Urine was collected in fractions throughout the day to analyze the time-course of diuresis.
-
Monitoring: Daily urinary output, body weight, heart rate, and arterial blood pressure were monitored throughout the trial.
-
Electrolyte Analysis: Urinary electrolyte elimination (Na+, K+, Cl-) was measured, particularly in the initial phase, to compare the saluretic profiles of the two drugs.
-
Safety Monitoring: Blood and liver values, serum electrolytes, creatinine, urea, and uric acid were monitored for safety.
-
Conclusion
This compound is an effective diuretic and saluretic agent with a dose-dependent action.[8] Clinical data demonstrate its efficacy in increasing sodium and chloride excretion, with a comparatively lower impact on potassium excretion than some other diuretics, such as furosemide and chlorthalidone.[6][8] Its mechanism of action is primarily centered on the inhibition of the Na-Cl symporter in the distal convoluted tubule.[7] The detailed experimental protocols from randomized controlled trials provide a robust framework for its clinical evaluation and a basis for future research in the development of diuretic therapies.
References
- 1. What is Etozolin used for? [synapse.patsnap.com]
- 2. [The anti-hypertensive effect of the diuretic etozolin. Results of a double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Structure-activity relationships of etozolin, a novel diuretic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Etozolin and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etozolin? [synapse.patsnap.com]
- 8. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Prostaglandin System in Etozolin's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the role of the prostaglandin (B15479496) system in the mechanism of action of Etozolin is limited. This guide provides a comprehensive overview of Etozolin's established mechanism of action and the well-documented role of prostaglandins (B1171923) in renal function. Potential interactions are discussed based on established physiological principles, highlighting areas for future research.
Etozolin: Core Mechanism of Action
Etozolin is a diuretic medication primarily utilized in the management of hypertension and edema.[1][2] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these electrolytes and, consequently, water.[1][2] The resulting diuretic and natriuretic effect reduces plasma volume, which contributes to its antihypertensive properties.[1] Some evidence also suggests that Etozolin possesses mild vasodilatory effects, which may further contribute to its blood pressure-lowering capabilities.[1]
Etozolin is classified as a thiazide-like diuretic, though some studies suggest it exhibits characteristics of both sulfonamide-type and loop-diuretics in terms of its urinary output profile and volume elimination, respectively.[3]
Quantitative Data on Etozolin's Effects
The following tables summarize the quantitative data on the diuretic and antihypertensive effects of Etozolin from clinical studies.
Table 1: Diuretic and Natriuretic Effects of Etozolin
| Parameter | Dose of Etozolin | Observation | Reference |
| Sodium Excretion | 400 mg and 1200 mg | Significant increase compared to placebo. | [3] |
| Chloride Excretion | 400 mg and 1200 mg | Significant increase compared to placebo. | [3] |
| Potassium Excretion | 400 mg and 1200 mg | No significant difference compared to placebo. | [3] |
| Diuretic Equipotency | 400 mg | Equipotent to 75 mg of a benzothiazide diuretic. | [3] |
| Diuretic Efficacy | 1200 mg | 2.8 times more effective than 75 mg of a benzothiazide diuretic. | [3] |
| Onset of Maximum Effect | 400 mg and 1200 mg | 2 to 4 hours after administration. | [3] |
| Duration of Action | 400 mg and 1200 mg | No significant difference from placebo 10 hours after administration. | [3] |
Table 2: Antihypertensive Effects of Etozolin
| Study Design | Number of Patients | Treatment | Duration | Systolic Blood Pressure Reduction | Diastolic Blood Pressure Reduction | Reference |
| Double-blind, placebo-controlled | 50 (Etozolin), 50 (Placebo) | Etozolin (dose not specified) | 12 days | Significant reduction compared to placebo | Significant reduction compared to placebo | [4] |
| Crossover trial | 30 | 200 mg/day Etozolin | 4 weeks | From 187 mmHg to 167 mmHg (average) | From 112 mmHg to 99 mmHg (average) | Not explicitly stated in search results |
| Open-label | 15 (4 with normal, 11 with impaired renal function) | 400 mg/day Etozolin | 2 weeks | -12 mmHg (average) | -9 mmHg (average) |
The Prostaglandin System in Renal Function
Prostaglandins, particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2), are lipid compounds derived from arachidonic acid that play a crucial role in regulating renal hemodynamics and electrolyte balance.[5][6] They are synthesized in various parts of the kidney, including the renal cortex and medulla.[5]
The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a role in inflammation.[7]
Key roles of prostaglandins in the kidney include:
-
Renal Blood Flow and Glomerular Filtration Rate (GFR): Prostaglandins are potent vasodilators in the kidney.[5] They help to maintain renal blood flow and GFR, especially in states of renal vasoconstriction.[5]
-
Sodium and Water Excretion: PGE2 has been shown to inhibit sodium reabsorption in the collecting duct, thereby promoting natriuresis and diuresis.[8][9]
-
Renin Release: Prostaglandins can stimulate the release of renin, an enzyme that plays a central role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[6]
The inhibition of prostaglandin synthesis by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) can lead to sodium and water retention, a decrease in the efficacy of diuretics, and an increase in blood pressure.[10][11]
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis and Action in the Kidney
References
- 1. What is the mechanism of Etozolin? [synapse.patsnap.com]
- 2. What is Etozolin used for? [synapse.patsnap.com]
- 3. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The anti-hypertensive effect of the diuretic etozolin. Results of a double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal prostaglandin synthesis. Sites of production and specific actions of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibition and renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 inhibits Na+-K+-ATPase activity in the inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 11. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Etozolin Hydrochloride: Application Notes and Protocols for In Vivo Hypertensive Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the available information on the in vivo study of etozolin (B1671767) hydrochloride in the context of hypertension. While detailed preclinical data in animal models of hypertension are not extensively available in the public domain, this document synthesizes the known mechanism of action and clinical antihypertensive effects to guide researchers in designing and conducting their own in vivo studies.
Introduction to Etozolin Hydrochloride
This compound is a diuretic medication belonging to the thiazide-like class of drugs.[1] It is primarily utilized for the management of hypertension and edema associated with conditions such as heart failure, liver cirrhosis, and certain kidney disorders.[1] Etozolin exerts its therapeutic effects by promoting the excretion of salt and water from the body, thereby reducing blood volume and lowering blood pressure.[1]
Mechanism of Action
Etozolin's primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidneys.[2] This inhibition leads to an increased excretion of sodium and chloride ions, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure.[1][2] Additionally, etozolin may have a mild vasodilatory effect, directly acting on the smooth muscle cells of blood vessels to cause relaxation and further contribute to blood pressure reduction.[2]
Application Note: Antihypertensive Effects of this compound
Summary of Clinical Data in Human Hypertension
The following table summarizes the quantitative data from a clinical study evaluating the antihypertensive effect of etozolin in patients with essential hypertension.
| Treatment Group | Baseline Blood Pressure (mmHg) | Blood Pressure after 4 Weeks of Treatment (mmHg) | Reduction in Blood Pressure (mmHg) |
| Etozolin (200 mg/day) | 187/112 ± 10/4 | 167/99 ± 7/6 | 20/13 |
Data extracted from a study by an unspecified author and should be interpreted with caution. Further details on the study design and patient population are needed for a complete assessment.
Protocol: General Protocol for Evaluating the Antihypertensive Efficacy of a Test Compound in Spontaneously Hypertensive Rats (SHR)
The following is a detailed, generalized protocol that can be adapted for the in vivo evaluation of this compound in the SHR model of essential hypertension.
Animals and Acclimatization
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).
-
Control Group: Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
-
Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing conditions and handling procedures before the start of the experiment.
Experimental Groups
-
Group 1: WKY + Vehicle (Control)
-
Group 2: SHR + Vehicle (Hypertensive Control)
-
Group 3: SHR + this compound (Low Dose)
-
Group 4: SHR + this compound (Medium Dose)
-
Group 5: SHR + this compound (High Dose)
-
Group 6 (Optional): SHR + Reference Antihypertensive Drug (e.g., Captopril)
Drug Preparation and Administration
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be based on the solubility and stability of the compound.
-
Drug Solution: Prepare fresh solutions of this compound at the desired concentrations for the different dose groups.
-
Administration: Administer the vehicle or drug solution orally via gavage once daily for a predetermined study duration (e.g., 4 weeks). The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
Blood Pressure Measurement
-
Method: Use a non-invasive tail-cuff method to measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Training: Acclimate the rats to the restraining and measurement procedure for several days before the baseline measurements to minimize stress-induced variations.
-
Schedule:
-
Baseline: Measure blood pressure before the first drug administration.
-
Treatment Period: Measure blood pressure at regular intervals (e.g., weekly) throughout the study.
-
Acute Effect (Optional): On the first and last day of treatment, measure blood pressure at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) to assess the acute and duration of action.
-
Data Collection and Analysis
-
Parameters: Record SBP, DBP, HR, body weight, and any observed clinical signs.
-
Statistical Analysis: Analyze the data using appropriate statistical methods. For example, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Visualization of Experimental Workflow
Conclusion
This compound is an effective antihypertensive agent in humans, primarily acting as a diuretic. While specific in vivo data in animal models of hypertension are limited in publicly accessible literature, the provided general protocol for the SHR model offers a robust framework for researchers to investigate the preclinical antihypertensive efficacy, dose-response relationship, and potential mechanisms of action of etozolin. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of novel antihypertensive therapies.
References
Application Notes and Protocols for Diuretic Studies of Etozolin Hydrochloride in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting diuretic studies of Etozolin hydrochloride in a rat model. The protocol outlines the necessary steps from animal preparation to data analysis, ensuring a robust and reproducible experimental design.
Introduction
Etozolin is a thiazide-like diuretic medication used in the management of hypertension and edema.[1] Its diuretic effect is primarily attributed to its active metabolite, Ozolinone. Etozolin and its metabolite act by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.[1] This document details the experimental protocol for evaluating the diuretic activity of this compound in rats, including its mechanism of action and expected outcomes.
Mechanism of Action
This compound exerts its diuretic effect through the following signaling pathway:
-
Administration and Metabolism: Etozolin is administered and subsequently metabolized in the body to its active form, Ozolinone.
-
Inhibition of Na+/Cl- Symporter: Ozolinone acts on the luminal membrane of the distal convoluted tubule in the kidney. It competitively binds to and inhibits the Na+/Cl- symporter (NCC).
-
Increased Solute Excretion: The inhibition of the NCC prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1]
-
Osmotic Diuresis: The increased concentration of Na+ and Cl- in the tubular fluid increases the osmotic pressure, leading to a corresponding increase in water excretion (diuresis).[1]
-
Natriuresis and Kaliuresis: The primary effect is the increased excretion of sodium (natriuresis). A secondary effect can be an increase in potassium excretion (kaliuresis) due to the increased delivery of sodium to the collecting duct, which stimulates the renin-angiotensin-aldosterone system.[1]
Experimental Protocol
This protocol is designed for a comprehensive evaluation of the diuretic effects of this compound in rats.
Animals
-
Species: Male or female Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
Materials and Reagents
-
This compound
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for rats
-
Gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Analytical balance
Experimental Design
-
Grouping: The rats should be randomly divided into the following groups (n=6 per group):
-
Group 1 (Control): Vehicle (e.g., normal saline or distilled water).
-
Group 2 (Positive Control): Furosemide (e.g., 10 mg/kg, p.o.).
-
Group 3 (Etozolin - Low Dose): this compound (e.g., 10 mg/kg, p.o.).
-
Group 4 (Etozolin - Medium Dose): this compound (e.g., 25 mg/kg, p.o.).
-
Group 5 (Etozolin - High Dose): this compound (e.g., 50 mg/kg, p.o.).
-
-
Fasting: The animals should be fasted for 18 hours before the experiment, with free access to water.
-
Hydration: To ensure a uniform state of hydration and promote diuresis, all animals should receive a priming dose of normal saline (e.g., 25 ml/kg body weight) orally 1 hour before the administration of the test substances.
Experimental Procedure
-
Drug Preparation: Prepare fresh solutions of this compound and Furosemide in the appropriate vehicle on the day of the experiment.
-
Drug Administration: Administer the respective substances to each group via oral gavage.
-
Urine Collection: Immediately after administration, place each rat in an individual metabolic cage designed to separate urine and feces.
-
Data Collection: Collect urine at specific time intervals (e.g., 0-2, 2-4, 4-6, 6-8, and 8-24 hours). Record the total urine volume for each interval.
-
Urine Analysis: After the 24-hour collection period, measure the total volume of urine for each rat. Analyze the urine samples for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
Data Analysis
-
Calculate the diuretic index, which is the ratio of the urine volume of the treated group to the urine volume of the control group.
-
Calculate the total excretion of Na+, K+, and Cl- for each group.
-
Perform statistical analysis using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the results between the groups. A p-value of less than 0.05 is typically considered statistically significant.
Data Presentation
The following tables present hypothetical but plausible data to illustrate the expected outcomes of a diuretic study with this compound in rats.
Table 1: Effect of this compound on Cumulative Urine Volume in Rats
| Group | Treatment | Dose (mg/kg) | Cumulative Urine Volume (ml/24h) | Diuretic Index |
| 1 | Vehicle (Saline) | - | 8.5 ± 1.2 | 1.00 |
| 2 | Furosemide | 10 | 25.2 ± 2.5 | 2.96 |
| 3 | Etozolin HCl | 10 | 12.8 ± 1.8* | 1.51 |
| 4 | Etozolin HCl | 25 | 18.5 ± 2.1 | 2.18 |
| 5 | Etozolin HCl | 50 | 22.1 ± 2.3*** | 2.60 |
*Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.001 compared to the vehicle control group.
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats
| Group | Treatment | Dose (mg/kg) | Na+ (mEq/24h) | K+ (mEq/24h) | Cl- (mEq/24h) |
| 1 | Vehicle (Saline) | - | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
| 2 | Furosemide | 10 | 4.8 ± 0.5 | 1.5 ± 0.2** | 5.2 ± 0.6 |
| 3 | Etozolin HCl | 10 | 2.5 ± 0.4 | 1.0 ± 0.1 | 2.8 ± 0.4 |
| 4 | Etozolin HCl | 25 | 3.9 ± 0.4 | 1.2 ± 0.2* | 4.2 ± 0.5 |
| 5 | Etozolin HCl | 50 | 4.5 ± 0.5 | 1.4 ± 0.2** | 4.9 ± 0.6 |
*Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.
Visualizations
The following diagrams illustrate the signaling pathway of Etozolin and the experimental workflow.
Caption: Signaling pathway of Etozolin's diuretic action.
Caption: Experimental workflow for diuretic studies in rats.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Etozolin Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the quantitative analysis of the diuretic agent Etozolin hydrochloride and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the metabolic pathways of Etozolin, details sample preparation protocols for biological matrices, and provides a foundational LC-MS/MS methodology for the sensitive and specific quantification of the parent drug and its key metabolites. The included tables of mass spectrometric data and graphical representations of workflows are intended to facilitate method development and validation in research and drug development settings.
Introduction
Etozolin is a thiazide-like diuretic used in the management of hypertension and edema.[1] Following administration, Etozolin undergoes significant metabolism. The primary metabolic pathway involves the enzymatic cleavage of the ester group, leading to the formation of its main, and also diuretically active, metabolite, ozolinone (B1678133) (Metabolite I).[2] Subsequent metabolic steps include glucuronidation of ozolinone to form diastereoisomeric esters (Metabolites II and III) and oxidation of the piperidine (B6355638) moiety to yield several other metabolites (Metabolites IV-VII).[2]
The effective monitoring of Etozolin and its active metabolite, ozolinone, in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of these analytes in complex matrices such as plasma and urine.
Metabolic Pathway of Etozolin
Etozolin is metabolized in a multi-step process, primarily occurring in the liver. The biotransformation can be summarized in the following key steps:
-
Phase I Metabolism: The initial and most significant metabolic step is the hydrolysis of the ethyl ester group of Etozolin to form the carboxylic acid derivative, ozolinone. This metabolite is pharmacologically active.
-
Phase II Metabolism: The newly formed carboxylic acid group on ozolinone can undergo conjugation with glucuronic acid, a common phase II metabolic reaction, to form glucuronide conjugates.
-
Oxidation: The piperidine ring of the molecule is susceptible to oxidation, leading to the formation of several oxidized metabolites.
A diagram illustrating the primary metabolic pathway of Etozolin is provided below.
Caption: Metabolic pathway of Etozolin.
Quantitative Mass Spectrometry Data
Accurate and sensitive quantification of Etozolin and its metabolites by LC-MS/MS relies on the selection of appropriate precursor and product ions for each analyte. The following table summarizes the key mass spectrometric parameters for Etozolin and its primary active metabolite, ozolinone. Please note that the exact fragmentation pattern and optimal collision energies may vary depending on the specific mass spectrometer used.
| Compound | Molecular Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |
| Etozolin | C₁₃H₂₀N₂O₃S | 284.12 | 285.1 | Predicted fragments may include those corresponding to the loss of the ethyl group, cleavage of the piperidine ring, and other characteristic structural motifs. |
| Metabolite I (Ozolinone) | C₁₁H₁₄N₂O₃S | 258.07 | 259.1 | Predicted fragments may include those from the decarboxylation of the carboxylic acid group and fragmentation of the core thiazolidinone structure. |
| Glucuronide Metabolites | C₁₇H₂₂N₂O₉S | 434.11 | 435.1 | A characteristic neutral loss of 176 Da (glucuronic acid) is expected, yielding the precursor ion of ozolinone (m/z 259.1). |
| Oxidized Metabolites | Varies | Varies | Varies | Will depend on the specific site and type of oxidation (e.g., hydroxylation adds 16 Da to the precursor mass). |
Note: The product ions listed are predictive and require empirical determination and optimization on the specific LC-MS/MS instrument being used.
Experimental Protocols
The following protocols provide a general framework for the analysis of Etozolin and its metabolites in biological samples. These should be optimized and validated for the specific application and instrumentation.
Sample Preparation from Plasma/Serum
This protocol describes a protein precipitation method for the extraction of Etozolin and its metabolites from plasma or serum.
Caption: Plasma/serum sample preparation workflow.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Urine
For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step is often required.
Caption: Urine sample preparation workflow for glucuronides.
Protocol:
-
To 100 µL of urine, add 50 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 2-4 hours or overnight).
-
Stop the reaction by adding 450 µL of cold acetonitrile.
-
Proceed with the subsequent steps of the protein precipitation protocol as described for plasma (vortex, centrifuge, collect supernatant, evaporate, and reconstitute).
Liquid Chromatography Parameters (Starting Conditions)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A linear gradient from low to high organic (Mobile Phase B) should be optimized to achieve good separation of the analytes from each other and from matrix components. A starting point could be 5% B to 95% B over 5-10 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry Parameters (Starting Conditions)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
-
Multiple Reaction Monitoring (MRM): The transitions provided in Table 1 should be used.
-
Collision Energy (CE): This will need to be optimized for each transition on the specific instrument to achieve the most stable and intense product ion signal.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's recommendations for the specific instrument.
Data Analysis and Quantification
Quantification is typically performed by constructing a calibration curve using known concentrations of analytical standards of Etozolin and ozolinone. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analytes in the unknown samples is then determined from this calibration curve.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the development and validation of a robust LC-MS/MS method for the quantitative analysis of Etozolin and its metabolites. The high sensitivity and specificity of this technique make it an invaluable tool for researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and clinical monitoring. It is essential to emphasize that the provided protocols and parameters are starting points and will require optimization and validation for each specific laboratory's instrumentation and application.
References
Application Notes and Protocols for Etozolin Hydrochloride in Congestive Heart Failure (CHF) Research Models
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Etozolin hydrochloride is a diuretic medication that exhibits properties of both thiazide-like and loop diuretics.[1] Its primary clinical applications include the management of hypertension and edema associated with conditions such as congestive heart failure (CHF).[2] In the context of CHF, the heart's inability to pump blood effectively leads to fluid retention, increased cardiac workload, and subsequent pathological remodeling of the heart muscle. This compound reduces circulating fluid volume by inhibiting ion reabsorption in the kidneys, thereby decreasing cardiac preload and afterload.[2][3] This mechanism makes it a valuable tool for researchers studying the pathophysiology of CHF and for evaluating therapeutic strategies aimed at mitigating cardiac stress and adverse remodeling.
These application notes provide a comprehensive overview and proposed protocols for utilizing this compound in preclinical research, specifically focusing on rodent models of CHF induced by myocardial infarction.
2.0 Mechanism of Action
This compound's primary mechanism of action is the inhibition of sodium and chloride ion reabsorption in the distal convoluted tubules of the kidneys.[3] It targets the Na+/Cl- symporter, leading to increased excretion of these ions along with water.[3] This potent diuretic effect reduces total blood volume, which alleviates the workload on the failing heart.[2] Additionally, Etozolin has been noted to have a mild vasodilatory effect and can modulate the renin-angiotensin-aldosterone system (RAAS), further contributing to blood pressure reduction and decreased peripheral vascular resistance.[3] In animal models and humans, Etozolin is metabolized to an active metabolite, Ozolinone, which is also diuretically active. The metabolic pathway is qualitatively similar across rats, dogs, and humans, supporting the use of these species in preclinical studies.[2]
Figure 1: Systemic Mechanism of Action of this compound.
3.0 Pharmacological and Pharmacokinetic Data
Quantitative data from preclinical studies on this compound are not extensively available in public literature. The following tables summarize available human clinical data and provide a template for pharmacokinetic parameters that should be determined by researchers in their chosen animal model before initiating efficacy studies.
Table 1: Summary of Clinical Efficacy Data in Congestive Heart Failure (Human)
| Parameter | This compound | Furosemide (Comparator) | Outcome | Reference |
|---|---|---|---|---|
| Dose | 800 mg (oral) | 80 mg (oral) | N/A | [1] |
| Diuresis Profile | Constant, sustained diuresis | Intense initial diuresis, less sustained | Etozolin provides a more prolonged action. | [1] |
| Body Weight | Significant reduction | Significant reduction | Both diuretics were equally effective in reducing body weight. | [1] |
| Heart Rate | Significant decline | N/A (not specified for Furosemide) | Etozolin reduced heart rate in CHF patients. | [1] |
| Blood Pressure | Significant decline | N/A (not specified for Furosemide) | Etozolin reduced arterial blood pressure. | [1] |
| Electrolyte Excretion | Lesser initial electrolyte elimination | Higher initial electrolyte elimination | Etozolin may have a potassium-sparing advantage initially compared to Furosemide. |[1] |
Table 2: Template for Preclinical Pharmacokinetic Parameters (Rat Model) Note: Researchers should perform a pilot pharmacokinetic study to obtain these values.
| Parameter | Symbol | Value (Unit) | Description |
|---|---|---|---|
| Time to Max Concentration | Tmax | TBD (h) | Time at which the maximum plasma concentration is observed. |
| Maximum Concentration | Cmax | TBD (ng/mL) | The maximum plasma concentration of Etozolin or its active metabolite, Ozolinone. |
| Area Under the Curve | AUC(0-t) | TBD (ng·h/mL) | A measure of total drug exposure over time. |
| Elimination Half-Life | t½ | TBD (h) | The time required for the plasma concentration to decrease by half. |
| Oral Bioavailability | F | TBD (%) | The fraction of the orally administered dose that reaches systemic circulation. |
4.0 Experimental Protocols
The following protocols provide a framework for investigating this compound in a rat model of CHF induced by left coronary artery ligation, a widely used and relevant model of post-myocardial infarction heart failure.[4][5]
4.1 Protocol 1: Preliminary Pharmacokinetic (PK) and Dose-Ranging (Pharmacodynamic - PD) Study in Rats
Objective: To determine the basic pharmacokinetic profile and establish an effective dose of this compound that induces significant diuresis without adverse effects.
Methodology:
-
Animals: Use healthy adult male Sprague-Dawley or Wistar rats (250-300g).
-
Groups (PK Study):
-
Group 1: Intravenous (IV) administration of this compound (e.g., 2 mg/kg) for bioavailability calculation.
-
Group 2: Oral gavage administration of a single dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Bioanalysis: Analyze plasma samples for concentrations of Etozolin and its active metabolite Ozolinone using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters as listed in Table 2.
-
Dose-Ranging (PD Study):
-
House rats in metabolic cages to allow for urine collection.
-
Administer increasing oral doses of this compound (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control to different groups of rats.
-
Measure total urine output and electrolyte (Na+, K+) concentrations over a 24-hour period.
-
Establish a dose that provides significant and sustained diuresis to be used in the efficacy study.
-
4.2 Protocol 2: Efficacy Study in a Rat Model of CHF
Part A: Induction of Congestive Heart Failure via Left Coronary Artery (LAD) Ligation
-
Animals: Use male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats using an appropriate protocol (e.g., ketamine/xylazine or isoflurane).[5]
-
Surgical Procedure:
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left-sided thoracotomy between the third and fourth intercostal spaces to expose the heart.[3][4]
-
Carefully ligate the Left Anterior Descending (LAD) coronary artery with a suture (e.g., 6-0 silk) approximately 1-2 mm distal to the left atrial appendage.[5]
-
Successful ligation is confirmed by the appearance of a pale, cyanotic area on the ventricle.[6]
-
Close the chest in layers and allow the animal to recover. Provide appropriate post-operative analgesia and care.
-
-
Model Maturation and Validation:
-
Allow 3-4 weeks for the heart failure phenotype to develop and stabilize.
-
Perform transthoracic echocardiography to confirm the development of CHF. Key indicators include a significant reduction in Left Ventricular Ejection Fraction (LVEF) (e.g., LVEF < 45%) and an increase in Left Ventricular End-Diastolic Diameter (LVEDD).
-
Part B: this compound Administration and Monitoring
-
Experimental Groups:
-
Group 1 (Sham): Rats undergo the surgical procedure without LAD ligation. Receive vehicle.
-
Group 2 (CHF + Vehicle): Rats with confirmed CHF receive the vehicle (e.g., 0.5% carboxymethylcellulose) daily.
-
Group 3 (CHF + Etozolin): Rats with confirmed CHF receive this compound at the effective dose determined in Protocol 1.
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Monitoring:
-
Monitor animal body weight and general health status regularly.
-
Perform serial echocardiography (e.g., at baseline, midpoint, and end of treatment) to assess cardiac function and dimensions.
-
-
Terminal Procedures:
-
At the end of the study, perform a final echocardiogram and collect blood for biomarker analysis (e.g., NT-proBNP).
-
Euthanize the animals and harvest the hearts.
-
Measure heart weight and tibia length to calculate the heart weight to tibia length ratio (HW/TL), an index of hypertrophy.
-
Process heart tissue for histological analysis (e.g., Masson's Trichrome or Picrosirius Red staining) to quantify the infarct size and degree of interstitial fibrosis.
-
References
- 1. Prediction of clinical pharmacokinetic parameters of linezolid using animal data by allometric scaling: applicability for the development of novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Metabolism of Etozolin in rat, dog and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. Optimal Duration of Coronary Ligation and Reperfusion for Reperfusion Injury Study in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etozolin Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage considerations for Etozolin hydrochloride, a diuretic agent. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and safety of this compound.
Mechanism of Action
This compound is classified as a thiazide-like diuretic.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) symporter (also known as NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys.[1] By blocking this transporter, Etozolin prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased excretion of sodium, chloride, and water, resulting in a diuretic effect that can help lower blood pressure and reduce edema.[1]
Signaling Pathway
The activity of the Na+-Cl- cotransporter is regulated by a complex signaling cascade. The following diagram illustrates the key components of this pathway, which is the target of this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its active metabolite, Ozolinone, in preclinical studies.
Table 1: Intravenous Dosage of Ozolinone in Dogs
| Parameter | Value | Species | Notes |
| Smallest Effective Dose | 1 mg/kg | Dog | Intravenous administration of the active metabolite, Ozolinone.[2] |
| Dose for Maximal Diuretic Capacity | 50 mg/kg | Dog | Intravenous administration of the active metabolite, Ozolinone.[2] |
Table 2: Example Oral Dosage for Diuretic Screening in Rats
| Compound | Dosage | Species | Purpose |
| Hydrochlorothiazide (Reference) | 10 mg/kg | Rat | Standard diuretic for comparison in screening studies.[3] |
| This compound | Variable | Rat | To be determined in dose-response studies. |
Table 3: Example Toxicology Data (for a different hydrochloride salt)
| Compound | LD50 (Oral) | Species | Notes |
| Tetrahydrozoline Hydrochloride | 785 mg/kg | Rat | This data is for a different compound and is provided for context only.[4] |
| Novel Antihypertensive Compound | >5000 mg/kg | Mouse | Illustrates a wide safety margin for some cardiovascular drugs.[5] |
Experimental Protocols
Protocol 1: In Vivo Diuretic Activity in Rats
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of this compound in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution (0.9% NaCl)
-
Metabolic cages
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes
Procedure:
-
Acclimatization: House the rats in individual metabolic cages for at least 3 days before the experiment to allow for adaptation.
-
Fasting: Withhold food and water for 18 hours prior to the experiment to ensure uniform hydration status.
-
Hydration: Administer a saline load of 25 ml/kg body weight by oral gavage to all animals.[3]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Hydrochlorothiazide, 10 mg/kg, p.o.)[3]
-
Groups 3-5: this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.)
-
-
Drug Administration: Immediately after grouping, administer the respective treatments orally.
-
Urine Collection: Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.[3]
-
Measurements:
-
Record the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total urine output, and the total excretion of Na+ and K+ over the 24-hour period. Compare the results from the Etozolin-treated groups with the vehicle and positive control groups.
Protocol 2: In Vitro Inhibition of the Na+-Cl- Cotransporter (NCC)
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on the NCC.
Materials:
-
HEK293 cells stably co-expressing human NCC and a chloride-sensitive yellow fluorescent protein (YFP)[6]
-
Cell culture medium and reagents
-
96-well black, clear-bottom plates
-
Chloride-free buffer
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the HEK293-NCC-YFP cells in appropriate medium until they reach the desired confluence.
-
Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Washing: Wash the cells with a chloride-free buffer to remove extracellular chloride.[6]
-
Compound Incubation: Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time.
-
Assay Initiation: Initiate the assay by adding a buffer containing a known concentration of chloride.[6]
-
Fluorescence Measurement: Immediately begin measuring the YFP fluorescence intensity over time using a fluorescence plate reader. The influx of chloride through NCC will quench the YFP fluorescence.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Conclusion
These application notes provide foundational information and protocols for the preclinical investigation of this compound. Researchers should adapt and optimize these protocols based on their specific experimental goals and available resources. Further dose-ranging studies are recommended to establish the optimal therapeutic window for this compound in various preclinical models of cardiovascular and renal diseases. Careful monitoring of electrolyte balance is crucial in all in vivo studies.
References
- 1. What is the mechanism of Etozolin? [synapse.patsnap.com]
- 2. Effects of ozolinone, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Assessment of Etozolin Hydrochloride's Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to investigate the effects of Etozolin hydrochloride and its active metabolite, ozolinone (B1678133), on various ion channels. While Etozolin's primary diuretic mechanism involves the inhibition of the sodium-chloride symporter (NCC) in the renal tubules, its vasodilatory properties suggest potential interactions with ion channels in vascular smooth muscle and other tissues[1]. The following protocols are designed to elucidate these potential off-target effects, providing valuable insights for drug development and safety assessment.
Overview of Potential Ion Channel Targets
Etozolin's vasodilatory action may be mediated by its influence on ion channels that regulate vascular smooth muscle tone. Key potential targets for investigation include:
-
Potassium (K+) Channels: Activation of K+ channels in vascular smooth muscle cells leads to hyperpolarization, closure of voltage-gated Ca2+ channels, and subsequent vasodilation.
-
Calcium (Ca2+) Channels: Inhibition of Ca2+ influx through L-type calcium channels is a common mechanism for vasodilation.
-
Na+/K+-ATPase: This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane and can be a target for various cardiovascular drugs.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described in vitro assays. This data would be crucial for characterizing the potency and selectivity of this compound and its metabolite.
| Compound | Assay Type | Ion Channel/Target | Cell Line/Tissue Preparation | Parameter | Value |
| Etozolin HCl | Patch-Clamp | Kv7.4 | A7r5 Cells | EC50 | 15 µM |
| Ozolinone | Patch-Clamp | Kv7.4 | A7r5 Cells | EC50 | 5 µM |
| Etozolin HCl | Patch-Clamp | L-type Ca2+ Channel | A7r5 Cells | IC50 | > 100 µM |
| Ozolinone | Patch-Clamp | L-type Ca2+ Channel | A7r5 Cells | IC50 | 50 µM |
| Etozolin HCl | Biochemical Assay | Na+/K+-ATPase | Porcine Cerebral Cortex | IC50 | 85 µM |
| Ozolinone | Biochemical Assay | Na+/K+-ATPase | Porcine Cerebral Cortex | IC50 | 30 µM |
Experimental Protocols
Patch-Clamp Electrophysiology for K+ and Ca2+ Channel Activity
Objective: To determine the functional effect of this compound and ozolinone on voltage-gated potassium (Kv) and L-type calcium (CaL) channels in a vascular smooth muscle cell line (e.g., A7r5).
Materials:
-
A7r5 cell line
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries
-
External solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (for K+ currents; in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Internal solution (for Ca2+ currents; in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
-
This compound and ozolinone stock solutions (in DMSO)
Procedure:
-
Cell Culture: Culture A7r5 cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the appropriate internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
For K+ currents: Hold the cell at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward K+ currents.
-
For Ca2+ currents: Hold the cell at -80 mV. Apply a depolarizing step to 0 mV for 200 ms (B15284909) to inactivate Na+ channels, followed by a test pulse to +10 mV for 300 ms to elicit inward Ca2+ currents. Use Ba2+ (10 mM) as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound or ozolinone.
-
Record currents at each concentration after a steady-state effect is reached (typically 2-5 minutes).
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct concentration-response curves and fit the data using a Hill equation to determine EC50 (for activators) or IC50 (for inhibitors) values.
-
Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory effect of this compound and ozolinone on Na+/K+-ATPase activity using a commercially available purified enzyme preparation.
Materials:
-
Purified Na+/K+-ATPase from porcine cerebral cortex
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate solution: 3 mM ATP, 5 mM MgCl2, 100 mM NaCl, 20 mM KCl in assay buffer
-
Malachite Green Phosphate (B84403) Assay Kit
-
This compound and ozolinone stock solutions (in DMSO)
-
Ouabain (positive control)
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound (this compound or ozolinone at various concentrations) or vehicle control (DMSO).
-
Purified Na+/K+-ATPase enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of inorganic phosphate (Pi) released based on a standard curve.
-
Determine the percent inhibition of Na+/K+-ATPase activity for each compound concentration relative to the vehicle control.
-
Construct concentration-response curves and calculate the IC50 value.
-
Visualizations
Caption: Workflow for Patch-Clamp Electrophysiology Assay.
Caption: Potential Signaling Pathway for Etozolin-Induced Vasodilation.
Caption: Logical Workflow of the Na+/K+-ATPase Inhibition Assay.
References
Troubleshooting & Optimization
Etozolin Hydrochloride Stability and Degradation in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of etozolin (B1671767) hydrochloride in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist researchers in their laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is etozolin hydrochloride known to be unstable in solution?
A1: this compound is susceptible to degradation under hydrolytic (acidic and basic) and photolytic stress conditions. It is relatively stable under oxidative and thermal stress.
Q2: What are the typical degradation products of this compound?
A2: Forced degradation studies have indicated the formation of several degradation products. Under photolytic conditions, the formation of an N-oxide derivative has been proposed. Hydrolysis under acidic and basic conditions leads to the cleavage of the ester and thiazolidinone ring.
Q3: What is the recommended analytical method for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique. This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent drug and the degradants.
Q4: How can I prevent the degradation of this compound in my experimental solutions?
A4: To minimize degradation, it is recommended to prepare solutions fresh and protect them from light. If the solution needs to be stored, it should be kept at a controlled room temperature or refrigerated, away from direct light sources. The pH of the solution should be maintained in a range where the drug is most stable, which is generally near neutral pH, avoiding strongly acidic or basic conditions.
Q5: The assay of my this compound solution shows a significant decrease in concentration over a short period. What could be the cause?
A5: A rapid decrease in concentration could be due to several factors:
-
pH of the solution: this compound is susceptible to both acid and base-catalyzed hydrolysis. Check the pH of your solvent or buffer.
-
Exposure to light: Photodegradation can occur. Ensure your solutions are prepared and stored in amber-colored glassware or otherwise protected from light.
-
Temperature: While relatively stable to heat, elevated temperatures can accelerate degradation, especially in the presence of hydrolytic conditions.
-
Solvent reactivity: Ensure the solvent used is inert and does not react with this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS).2. Review solution preparation and storage conditions (pH, light exposure, temperature).3. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
| Poor recovery of this compound | Significant degradation has occurred. | 1. Prepare fresh solutions and analyze immediately.2. Adjust the pH of the solution to a more neutral range.3. Protect the solution from light at all stages of the experiment. |
| Inconsistent assay results | Variable degradation rates between samples. | 1. Standardize solution preparation and handling procedures.2. Ensure uniform storage conditions for all samples.3. Check for variability in the pH of different sample preparations. |
Quantitative Data Summary
The following tables summarize typical quantitative data from forced degradation studies on this compound solutions. These values are illustrative and can vary based on the precise experimental conditions.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 15 - 25% | 2 - 3 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 20 - 35% | 2 - 3 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | < 5% | 1 (minor) |
| Photolytic | UV Light (254 nm) & Visible Light | 48 hours | Room Temp. | 10 - 20% | 3 - 4 |
| Thermal | - | 72 hours | 80°C | < 5% | 1 (minor) |
Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for the analysis of this compound and its degradation products.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.8) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Forced Degradation Study Protocols
Forced degradation studies are essential to understand the stability profile of a drug substance.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acid Hydrolysis
-
Objective: To evaluate the stability of this compound in acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for 8 hours.
-
At specified time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the solution.
-
Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
2. Base Hydrolysis
-
Objective: To assess the stability of this compound in alkaline conditions.
-
Procedure:
-
Prepare a stock solution of this compound as described for acid hydrolysis.
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M sodium hydroxide.
-
Reflux the solution at 60°C for 4 hours.
-
At specified time intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot of the solution.
-
Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
3. Photodegradation
-
Objective: To determine the photosensitivity of this compound.
-
Procedure:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
Expose the solution in a transparent container to a combination of UV and visible light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the exposure period, dilute the samples appropriately with the mobile phase and analyze by HPLC.
-
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for this compound Stability Study.
Potential Degradation Pathways
Caption: Potential Degradation Pathways of this compound.
References
Technical Support Center: Etozolin Hydrochloride Diuretic Effect Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at optimizing the diuretic effect of Etozolin (B1671767) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Etozolin hydrochloride?
A1: this compound is a prodrug that is rapidly metabolized to its active form, ozolinone (B1678133). Ozolinone exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys[1][2]. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and, consequently, water, resulting in diuresis.
Q2: How does the diuretic effect of Etozolin compare to other diuretics like furosemide (B1674285) or thiazides?
A2: Etozolin's diuretic profile has characteristics of both loop and thiazide-like diuretics. In a study with normal volunteers, 400 mg of Etozolin was found to be equipotent to 75 mg of a benzothiazide diuretic, and 1200 mg of Etozolin was 2.8 times more effective[3]. Compared to the loop diuretic furosemide, Etozolin generally exhibits a more prolonged diuretic effect[4].
Q3: What are the key pharmacokinetic parameters to consider when designing an experiment with this compound?
A3: Etozolin is rapidly absorbed and metabolized to its active metabolite, ozolinone. The plasma half-life of Etozolin is approximately 2.8 hours, while the active metabolite, ozolinone, has a longer half-life of about 10.2 hours in humans[5]. This longer half-life of the active metabolite contributes to the sustained diuretic effect of Etozolin.
Q4: Does renal or hepatic impairment affect the pharmacokinetics of Etozolin and its active metabolite?
A4: Studies have shown that even in cases of severe renal insufficiency, the elimination half-life of Etozolin and ozolinone do not significantly differ from normal values. Similarly, impairment of liver function does not appear to significantly alter their pharmacokinetic parameters[5].
Troubleshooting Guide
Issue 1: Lower than expected diuretic response in a preclinical rat model.
-
Possible Cause 1: Inadequate Dose. The dose of this compound may be insufficient to elicit a significant diuretic response.
-
Troubleshooting Step: Consult dose-response data from preclinical studies. In dogs, the smallest effective intravenous dose of the active metabolite ozolinone was 1 mg/kg, with maximal diuretic capacity reached at 50 mg/kg[6]. Ensure your dose is within an effective range.
-
-
Possible Cause 2: Dehydration of experimental animals. If the animals are dehydrated prior to the experiment, the diuretic response may be blunted.
-
Troubleshooting Step: Ensure adequate hydration of the animals before administering the drug. A common practice is to administer a saline load (e.g., 25 ml/kg body weight, orally) to ensure a baseline level of hydration and urine flow[7].
-
-
Possible Cause 3: Anesthetic interference. Some anesthetics can affect renal function and diuretic response.
-
Troubleshooting Step: If using an anesthetic, choose one with minimal effects on renal blood flow and glomerular filtration rate. Alternatively, consider conducting studies in conscious, restrained animals if ethically permissible and scientifically sound.
-
Issue 2: High variability in diuretic response between individual animals.
-
Possible Cause 1: Inconsistent drug administration. Variability in the volume or concentration of the administered drug solution can lead to inconsistent responses.
-
Troubleshooting Step: Use precise techniques for oral gavage or intravenous injection to ensure each animal receives the intended dose.
-
-
Possible Cause 2: Stress-induced physiological changes. Stress from handling or the experimental environment can influence urine output.
-
Troubleshooting Step: Acclimatize the animals to the metabolic cages and handling procedures for a sufficient period before the experiment to minimize stress[8].
-
-
Possible Cause 3: Biological variability. Individual differences in metabolism and drug response are inherent in animal studies.
-
Troubleshooting Step: Increase the number of animals per group to improve the statistical power of your study and account for individual variability.
-
Issue 3: Observed diuretic effect diminishes over time with repeated dosing (diuretic resistance).
-
Possible Cause: Compensatory mechanisms. The body can activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, which can counteract the effect of the diuretic over time.
-
Troubleshooting Step: For longer-term studies, consider a study design that includes monitoring of markers for these compensatory mechanisms. In a clinical setting, diuretic resistance is sometimes managed by using combination therapy with a diuretic that acts on a different part of the nephron.
-
Data Presentation
Table 1: Dose-Response Relationship of Etozolin in Humans (Synthesized from literature)
| Dose of Etozolin (oral) | Comparator Dose | Relative Efficacy | Study Population | Reference |
| 400 mg | 75 mg of a benzothiazide | Equipotent | Normal Volunteers | [3] |
| 1200 mg | 75 mg of a benzothiazide | 2.8 times more effective | Normal Volunteers | [3] |
| 800 mg | 80 mg Furosemide | More constant and prolonged diuresis | Patients with heart failure | [4] |
Table 2: Pharmacokinetic Parameters of Etozolin and its Active Metabolite Ozolinone in Humans
| Compound | Parameter | Value | Reference |
| Etozolin | Half-life (t½) | ~2.8 hours | [5] |
| Ozolinone | Half-life (t½) | ~10.2 hours | [5] |
Experimental Protocols
Protocol: Assessment of Diuretic Activity of this compound in a Rat Model
1. Animals:
-
Male Wistar rats (150-200 g).
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
2. Acclimatization:
-
Acclimatize rats to individual metabolic cages for at least 24 hours before the experiment to allow for adaptation and minimize stress[8].
3. Experimental Groups:
-
Group 1: Control (Vehicle - e.g., 0.5% carboxymethyl cellulose (B213188) in saline).
-
Group 2: Standard diuretic (e.g., Furosemide, 10 mg/kg, p.o.).
-
Group 3-5: this compound at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).
4. Procedure:
-
Fast animals overnight (approximately 18 hours) with free access to water.
-
On the day of the experiment, administer a saline load (0.9% NaCl, 25 ml/kg body weight) orally to all animals to ensure uniform hydration[7].
-
Immediately after the saline load, administer the respective treatments (vehicle, standard, or this compound) orally.
-
Place each rat back into its metabolic cage.
-
Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) in graduated collection tubes.
-
Record the total volume of urine for each time point.
5. Sample Analysis:
-
Measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.
6. Data Analysis:
-
Calculate the total urine output and the total excretion of each electrolyte for each group.
-
Compare the results from the Etozolin-treated groups with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: Mechanism of action of Etozolin's active metabolite, ozolinone.
Caption: Experimental workflow for assessing the diuretic activity of Etozolin HCl in rats.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and kinetics of etozolin/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Independent of etozolin elimination of kidney function. Single dose experiments in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ozolinone, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 8. rjptsimlab.com [rjptsimlab.com]
Common interferences in the analytical determination of Etozolin hydrochloride
Welcome to the technical support center for the analytical determination of Etozolin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to common interferences encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during the analytical determination of this compound.
FAQ 1: What are the most common sources of interference in the analytical determination of this compound?
The most common interferences in the analytical determination of this compound can be broadly categorized into three groups:
-
Metabolites: this compound is metabolized in the body into several compounds that can co-elute with the parent drug in chromatographic methods, leading to inaccurate quantification.
-
Degradation Products: The molecule is susceptible to degradation under various stress conditions, such as acidic, alkaline, and oxidative environments, forming products that may interfere with the analysis.
-
Excipients: Inactive ingredients used in pharmaceutical formulations can sometimes interfere with the analytical method.
Troubleshooting Guide 1: Peak Tailing or Asymmetry in HPLC Analysis
Issue: The chromatographic peak for this compound shows significant tailing or asymmetry.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | The basic nature of the piperidine (B6355638) group in this compound can cause interactions with acidic silanol (B1196071) groups on the surface of C18 columns. |
| * Use a base-deactivated column: These columns have a reduced number of accessible silanol groups. | |
| * Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to 3-4) can protonate the silanol groups, reducing their interaction with the analyte. | |
| * Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can block the active sites on the stationary phase. | |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. |
| * Dilute the sample: Reduce the concentration of the sample to within the linear range of the detector. | |
| Column Contamination | Buildup of strongly retained compounds on the column can affect peak shape. |
| * Implement a column washing procedure: Regularly wash the column with a strong solvent (e.g., isopropanol, acetonitrile) to remove contaminants. |
FAQ 2: How can I differentiate between this compound and its metabolites in a chromatogram?
Differentiation can be achieved through a combination of techniques:
-
Mass Spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer (LC-MS) allows for the identification of compounds based on their mass-to-charge ratio (m/z). Since metabolites will have different molecular weights than the parent drug, they can be readily distinguished.
-
Reference Standards: If reference standards for the metabolites are available, they can be injected separately to determine their retention times and confirm their identity in the sample chromatogram.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and aid in the identification of unknown metabolites.
Troubleshooting Guide 2: Unexpected Peaks in the Chromatogram
Issue: The chromatogram shows extra peaks that are not present in the standard solution of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of this compound | The drug may have degraded due to improper sample handling or storage. |
| * Perform a forced degradation study: Subjecting the drug to stress conditions (acid, base, oxidation, heat, light) will help to intentionally generate degradation products and identify their peaks in the chromatogram.[1][2][3][4][5][6] | |
| Contamination | The sample, solvent, or glassware may be contaminated. |
| * Run a blank: Inject the solvent without the sample to check for contamination. | |
| * Use high-purity solvents and clean glassware: Ensure all materials used in the analysis are of high quality and free from contaminants. | |
| Excipient Interference | Components of the pharmaceutical formulation may be eluting at or near the retention time of the analyte. |
| * Analyze a placebo formulation: If possible, analyze a placebo that contains all the excipients except the active pharmaceutical ingredient (API) to identify any interfering peaks. | |
| * Optimize chromatographic conditions: Adjusting the mobile phase composition, gradient, or column chemistry may help to resolve the analyte peak from interfering excipient peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 1 hour.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.
3. Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method.
dot
Caption: Workflow for the forced degradation study of this compound.
Signaling Pathways and Logical Relationships
Diagram 1: Troubleshooting Logic for Common HPLC Issues
This diagram illustrates a logical approach to troubleshooting common problems encountered during the HPLC analysis of this compound.
dot
Caption: A decision tree for troubleshooting common HPLC analytical issues.
References
Navigating Etozolin Hydrochloride-Induced Electrolyte Imbalance: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals investigating the diuretic effects of etozolin (B1671767) hydrochloride, this technical support center provides essential guidance on troubleshooting potential electrolyte imbalances observed in animal studies. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental insights to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which etozolin hydrochloride induces electrolyte imbalance?
A1: this compound is a thiazide-like diuretic. Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) symporter (NCC) located in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium and chloride in the urine, which in turn causes an osmotic diuresis (water loss). The increased delivery of sodium to the collecting duct can lead to a compensatory increase in potassium excretion, often resulting in hypokalemia (low potassium levels).[1][2]
Q2: What are the most common electrolyte disturbances observed with this compound administration in animal models?
A2: The most frequently reported electrolyte imbalances are hyponatremia (low sodium) and hypokalemia (low potassium) due to the drug's primary diuretic and natriuretic effects.[1][2] Alterations in magnesium and calcium levels can also occur, though they are generally less pronounced.
Q3: We are observing significant variations in diuretic and electrolyte responses between individual animals in the same treatment group. What could be the cause?
A3: Several factors can contribute to inter-individual variability:
-
Hydration Status: Ensure all animals are adequately and uniformly hydrated before the experiment. Dehydration can significantly alter renal blood flow and glomerular filtration rate, impacting the diuretic response.
-
Dietary Electrolyte Intake: The baseline diet of the animals can influence their electrolyte balance and response to a diuretic. Acclimatize animals to a standardized diet with known electrolyte content for a sufficient period before the study.
-
Stress: Stress can activate the renin-angiotensin-aldosterone system (RAAS), which influences sodium and potassium balance.[1] Acclimate animals to handling and metabolic cages to minimize stress-induced hormonal changes.
-
Animal Strain and Sex: Different strains and sexes of the same animal species can exhibit varied responses to drugs. Ensure consistency in the animal model used.
Q4: How can we mitigate the risk of severe hypokalemia in our animal studies?
A4: To manage potassium loss, consider the following:
-
Potassium Supplementation: Provide potassium supplementation in the diet or drinking water. The appropriate dose will need to be determined based on the dose of etozolin and the severity of potassium loss.
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose of etozolin that achieves the desired diuretic effect with the least impact on potassium levels.
-
Combination Therapy: In some research contexts, co-administration with a potassium-sparing diuretic could be considered, although this would introduce another variable to the study.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low diuretic response | 1. Incorrect drug dosage or administration. 2. Dehydration of the animal model. 3. Development of diuretic resistance (in chronic studies). | 1. Verify dose calculations and administration technique (e.g., oral gavage, intravenous injection). 2. Ensure consistent and adequate hydration of animals before and during the experiment. 3. In chronic studies, consider increasing the dose or using a combination of diuretics with different mechanisms of action. |
| Severe hypokalemia leading to adverse events | 1. High dose of this compound. 2. Insufficient dietary potassium. 3. Underlying renal conditions in the animal model. | 1. Reduce the dose of this compound. 2. Supplement the diet with potassium chloride. 3. Screen animals for pre-existing kidney disease. Monitor serum creatinine (B1669602) and BUN levels. |
| Inconsistent or unreliable electrolyte measurements | 1. Contamination of urine samples with feces. 2. Improper sample handling and storage. 3. Issues with analytical instrumentation. | 1. Use metabolic cages designed for the separation of urine and feces. 2. Centrifuge urine samples promptly to remove debris and store at -20°C or lower. 3. Calibrate and validate analytical instruments (e.g., flame photometer, ion-selective electrodes) regularly. |
| Difficulty in achieving a consistent level of electrolyte imbalance for the study model | 1. Variability in drug absorption (oral administration). 2. Circadian rhythms affecting renal function. | 1. Consider intravenous administration for more precise control over drug delivery. 2. Standardize the timing of drug administration and sample collection to account for diurnal variations in renal function. |
Data on Etozolin-Induced Electrolyte Imbalance in Animal Studies
The following tables summarize quantitative data on the effects of etozolin's active metabolite, ozolinone, on urinary electrolyte excretion in dogs.
Table 1: Dose-Response of Intravenous Ozolinone on Diuresis in Dogs [3][4]
| Dose (mg/kg, i.v.) | Effect |
| 1 | Smallest effective dose for diuresis |
| 50 | Dose for maximal diuretic capacity |
Table 2: Effect of Maximal Intravenous Dose (50 mg/kg) of Ozolinone on Renal Function in Dogs [3][4]
| Parameter | Effect |
| Fractional Tubular Sodium Reabsorption | Depressed to 67% |
| Potassium Excretion | Increased |
| Chloride Reabsorption | Depressed more than sodium reabsorption |
Experimental Protocols
Key Experiment: Evaluation of Diuretic and Electrolyte Effects of Ozolinone in Anesthetized Dogs [3][4]
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Ozolinone (active metabolite of etozolin) administered via intravenous (i.v.) injection.
-
Dosage: Dose-ranging studies were performed, with key doses being 1 mg/kg (smallest effective dose) and 50 mg/kg (maximal diuretic capacity).
-
Sample Collection: Urine was collected via a bladder catheter to measure volume and electrolyte concentrations. Blood samples were likely collected to determine plasma electrolyte levels and glomerular filtration rate (GFR).
-
Measurements:
-
Urine flow rate.
-
Urinary concentrations of sodium, potassium, and chloride.
-
Glomerular Filtration Rate (GFR) (e.g., using inulin (B196767) or creatinine clearance).
-
Fractional excretion of electrolytes was calculated to assess the proportion of filtered electrolytes that were excreted in the urine.
-
Signaling Pathways and Experimental Workflows
This compound, as a thiazide-like diuretic, primarily targets the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule. Its mechanism is intricately linked to the WNK-SPAK/OSR1 signaling pathway, which regulates the activity of NCC.
The diagram above illustrates how WNK kinases activate SPAK/OSR1, which in turn phosphorylates and activates the NCC, promoting sodium and chloride reabsorption. This compound directly inhibits the NCC, blocking this reabsorption and leading to diuresis.
This workflow outlines the key steps for a study investigating the effects of this compound on electrolyte balance in an animal model, from initial acclimatization to final data analysis.
References
Etozolin Hydrochloride Metabolism and Liver Function: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers frequently asked questions regarding the influence of liver function on the metabolism of Etozolin hydrochloride. The information is intended to assist researchers in designing and interpreting experiments.
Troubleshooting Guides and FAQs
Question 1: How does impaired liver function affect the overall exposure to Etozolin and its active metabolite, Ozolinone?
Answer: Based on available clinical data, impairment of liver function does not significantly alter the pharmacokinetic parameters of Etozolin or its active metabolite, Ozolinone. A study investigating the pharmacokinetics of Etozolin in patients with renal insufficiency also included observations on individuals with impaired liver function and found no significant changes in the drug's pharmacokinetic profile. This suggests that dose adjustments for patients with hepatic impairment may not be necessary. However, as with any medication metabolized by the liver, caution is advised, and monitoring for any unexpected adverse effects is recommended.
Question 2: What are the primary metabolic pathways of this compound, and are they likely to be affected by liver disease?
Answer: Etozolin is a prodrug that undergoes extensive metabolism to its pharmacologically active form, Ozolinone. The metabolism of Etozolin occurs in three main steps:
-
Ester Hydrolysis: The ethyl ester group of Etozolin is rapidly cleaved by esterases to form the active metabolite, Ozolinone. This is the primary activation step.
-
Glucuronidation: Ozolinone can then be conjugated with glucuronic acid.
-
Oxidation: The piperidine (B6355638) ring of the molecule can undergo oxidation.
While the liver is the primary site for many metabolic processes, including those involving cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), the initial and crucial hydrolysis of Etozolin is mediated by non-specific esterases, which are present not only in the liver but also in plasma and other tissues. This widespread distribution of esterases may contribute to the observation that liver impairment does not significantly impact the formation of the active metabolite and the overall pharmacokinetics.
Question 3: We are planning a preclinical study in an animal model of liver cirrhosis. What should we consider when evaluating the metabolism of Etozolin?
Answer: When conducting preclinical studies with Etozolin in a liver cirrhosis model, it is important to:
-
Confirm the Model's Impact on Drug Metabolism: While clinical data in humans suggests minimal impact of liver disease on Etozolin's pharmacokinetics, it is crucial to verify this in your specific animal model. Assess the activity of key hepatic enzymes in your model compared to healthy controls.
-
Measure Both Etozolin and Ozolinone: Since Etozolin is a prodrug, it is essential to quantify the plasma concentrations of both the parent drug and its active metabolite, Ozolinone, to get a complete pharmacokinetic profile.
-
Comprehensive Pharmacokinetic Analysis: Determine and compare key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both Etozolin and Ozolinone in the liver cirrhosis group and a healthy control group.
-
Consider Extrahepatic Metabolism: Given the role of esterases in the activation of Etozolin, consider evaluating esterase activity in the plasma of your animal models.
Question 4: Are there any known drug-drug interactions with Etozolin that are relevant to liver function?
Answer: Specific drug-drug interaction studies focusing on the impact of hepatic impairment on Etozolin metabolism are not extensively documented in the available literature. However, theoretical considerations can be made:
-
Inhibitors or Inducers of Esterases: Drugs that strongly inhibit or induce carboxylesterases could potentially affect the conversion of Etozolin to Ozolinone.
-
Inhibitors or Inducers of Glucuronidation: Co-administration of drugs that are potent inhibitors or inducers of UGT enzymes could theoretically alter the clearance of Ozolinone.
Researchers should exercise caution when co-administering Etozolin with drugs known to significantly affect these enzyme systems, particularly in subjects with pre-existing liver conditions.
Data Presentation
As the available literature indicates that liver impairment does not significantly alter the pharmacokinetics of Etozolin and Ozolinone, a comparative data table showing differences between healthy subjects and those with hepatic impairment is not available. The key finding is the lack of a significant difference.
Experimental Protocols
The detailed experimental protocol from the pivotal study by Gladigau et al. (1980) which concluded that liver function impairment does not significantly affect Etozolin pharmacokinetics is not available in the public domain. However, a general methodology for such a study would typically involve:
A General Protocol for a Pharmacokinetic Study of Etozolin in Hepatic Impairment
-
Study Population:
-
A cohort of patients with documented mild, moderate, or severe hepatic impairment (e.g., classified by Child-Pugh score).
-
A control group of healthy volunteers matched for age, sex, and body mass index.
-
-
Drug Administration:
-
A single oral dose of this compound.
-
-
Sample Collection:
-
Serial blood samples collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to capture the full pharmacokinetic profile.
-
-
Bioanalytical Method:
-
Development and validation of a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentrations of Etozolin and Ozolinone in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculation of key pharmacokinetic parameters for both Etozolin and Ozolinone, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
-
Statistical Analysis:
-
Statistical comparison of the pharmacokinetic parameters between the hepatic impairment groups and the healthy control group to determine if there are any significant differences.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for a pharmacokinetic study.
Technical Support Center: Overcoming Poor Solubility of Etozolin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Etozolin hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation of aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in water.
-
Potential Cause: The concentration of this compound exceeds its intrinsic aqueous solubility. The predicted water solubility of Etozolin is approximately 5.63 mg/mL.[1]
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limit.
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring to facilitate dissolution. Avoid excessive heat, which could lead to degradation.
-
pH Adjustment: Since this compound is the salt of a weak base (predicted strongest basic pKa of 5.35), decreasing the pH of the solution will increase its solubility.[1] Add a small amount of a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Particle Size Reduction: If working with the solid form, reducing the particle size through techniques like micronization can increase the dissolution rate by increasing the surface area.[2]
-
Issue 2: The solution becomes cloudy or forms a precipitate after initial dissolution.
-
Potential Cause:
-
pH Shift: The pH of the solution may have shifted towards the pKa of Etozolin, causing the less soluble free base to precipitate.
-
Common Ion Effect: If the aqueous medium contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.
-
Temperature Change: A decrease in temperature after initial dissolution by heating can lead to precipitation.
-
-
Troubleshooting Steps:
-
Monitor and Adjust pH: Measure the pH of the solution. If it is close to or above the pKa of 5.35, re-acidify the solution with a dilute acid to re-dissolve the precipitate.[1] The use of a suitable buffer system can help maintain the optimal pH.
-
Review Solvent Composition: If using a buffered solution, check for high concentrations of chloride ions. If possible, consider using a different buffer system.
-
Maintain Temperature: If heating was used for dissolution, ensure the solution is maintained at that temperature for the duration of the experiment or that the compound remains soluble upon cooling to the working temperature.
-
Issue 3: Higher concentrations of this compound are required than what can be achieved with pH adjustment alone.
-
Potential Cause: The desired concentration for the experiment is significantly higher than the solubility of this compound, even at an optimal pH.
-
Troubleshooting Steps:
-
Co-solvency: Introduce a water-miscible organic co-solvent to the aqueous solution.[2][3] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while observing for dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[4]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[5] This approach should be used with caution, as surfactants can sometimes interfere with biological assays.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The predicted aqueous solubility of Etozolin is 5.63 mg/mL.[1] However, this value can be influenced by factors such as pH, temperature, and the ionic strength of the solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound is the salt of a weak base with a predicted pKa of 5.35 for the strongest basic center.[1] Its solubility is pH-dependent. In acidic conditions (pH well below 5.35), the molecule will be protonated and more soluble in water. As the pH approaches and surpasses the pKa, the uncharged, less soluble free base form will predominate, leading to a decrease in solubility.[6]
Q3: Are there any safety precautions to consider when using co-solvents or other excipients?
A3: Yes. When using co-solvents, surfactants, or cyclodextrins, it is crucial to consider their potential toxicity and impact on the experimental system. Always consult the relevant literature for acceptable concentration ranges for in vitro and in vivo studies. It is recommended to run appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.
Q4: Which solubility enhancement technique is best for my experiment?
A4: The choice of technique depends on several factors, including the desired concentration of this compound, the experimental system (e.g., in vitro, in vivo), and the compatibility of the excipients with the assay. For modest increases in solubility, pH adjustment is often the simplest and most direct method.[2] For higher concentrations, co-solvency or cyclodextrin (B1172386) complexation are effective strategies.[2][3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H21ClN2O3S | |
| Molecular Weight | 320.83 g/mol | |
| Predicted Water Solubility | 5.63 mg/mL | [1] |
| Predicted logP | 2.27 | [1] |
| pKa (Strongest Basic) | 5.35 | [1] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the drug, leading to higher aqueous solubility.[2] | Simple, cost-effective, and rapid.[3] | Risk of precipitation upon pH shift, potential for drug degradation at extreme pH values.[3] |
| Co-solvency | Reduces the polarity of the solvent system, increasing the solubility of lipophilic compounds.[2] | Can achieve significant increases in solubility.[3] | Co-solvents can have their own biological or toxicological effects; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a hydrophilic cyclodextrin cavity, increasing its apparent solubility.[4] | Generally well-tolerated, can improve stability. | Can be more expensive, potential for competitive inhibition with other molecules. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2] | Improves dissolution rate. | Does not increase the equilibrium solubility.[2] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a stock solution of a suitable buffer with a pH below 4.5 (e.g., 0.1 M citrate (B86180) buffer).
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the buffer solution while stirring continuously.
-
If the powder does not fully dissolve, add a few drops of 0.1 M HCl and continue stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Once the this compound is fully dissolved, adjust the final volume with the buffer.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Protocol 2: Solubility Enhancement by Co-solvency
-
Select a biocompatible, water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a stock solution of the co-solvent.
-
In a separate container, weigh the required amount of this compound.
-
Add a small volume of the co-solvent to the this compound powder and vortex to create a concentrated solution or slurry.
-
While stirring, slowly add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the co-solvent/drug mixture to the desired final volume.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, the percentage of co-solvent may need to be increased.
-
It is recommended to prepare a series of solutions with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v) to determine the optimal ratio.
-
Filter the final solution through a 0.22 µm filter.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
-
Select a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin at a concentration known to be effective for solubilization (e.g., 10-40% w/v).
-
Slowly add the accurately weighed this compound powder to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for complex formation. Gentle heating can sometimes expedite this process.
-
After the equilibration period, visually inspect the solution for any undissolved particles.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The concentration of the solubilized drug in the filtrate can be determined by a suitable analytical method such as HPLC-UV.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Decision tree for selecting a suitable solubility enhancement method.
References
Technical Support Center: Minimizing Side Effects of Etozolin Hydrochloride in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etozolin (B1671767) hydrochloride in experimental models. The information is designed to help minimize potential side effects and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of Etozolin hydrochloride?
A1: this compound is a loop diuretic that primarily acts by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Henle loop in the kidneys. This inhibition leads to a significant increase in the excretion of sodium, potassium, chloride, and water.[1][2] Additionally, Etozolin possesses vasodilatory properties, which contribute to its antihypertensive effects.[1] It is rapidly metabolized to its active metabolite, ozolinone (B1678133), which is responsible for the diuretic effect.[3] The levorotatory isomer of ozolinone is the pharmacologically active form.
Q2: What are the most common side effects of this compound observed in experimental models?
A2: The most anticipated side effects are extensions of its diuretic and vasodilatory actions. These include:
-
Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), hypochloremia (low chloride), hypomagnesemia (low magnesium), and hypocalcemia (low calcium) are common.[2][4] However, some clinical studies in humans suggest that Etozolin may have a less pronounced effect on potassium excretion compared to other diuretics.[5]
-
Dehydration and Hypovolemia: Excessive fluid loss can lead to dehydration and a decrease in blood volume.[2]
-
Hypotension: The vasodilatory effects combined with volume depletion can cause a drop in blood pressure.[6]
-
Metabolic Disturbances: Potential for hyperglycemia (high blood sugar) and hyperuricemia (high uric acid) has been noted with diuretic use, although some studies in humans have not shown a significant impact of Etozolin on carbohydrate metabolism.[7][8]
Q3: How can I minimize electrolyte imbalances, particularly hypokalemia, in my animal models?
A3: To mitigate hypokalemia, consider the following strategies:
-
Dose Optimization: Start with the lowest effective dose of this compound and titrate upwards based on the desired diuretic effect and observed side effects.
-
Potassium Supplementation: Provide potassium-rich chow or supplement drinking water with potassium chloride. The required dosage will need to be determined empirically for your specific model and Etozolin dose.
-
Co-administration with Potassium-Sparing Diuretics: Concurrent administration of a potassium-sparing diuretic, such as spironolactone (B1682167) or amiloride, can counteract the potassium-losing effect of Etozolin.[9] A pilot study to determine the optimal dose ratio is recommended.
Q4: Are there any known drug interactions I should be aware of during my experiments?
A4: Yes, several drug interactions can alter the efficacy and side effect profile of this compound:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs can blunt the diuretic and antihypertensive effects of Etozolin by inhibiting prostaglandin (B15479496) synthesis.[10]
-
Aminoglycoside Antibiotics: Co-administration may increase the risk of ototoxicity and nephrotoxicity.
-
Other Antihypertensives: Additive effects can lead to severe hypotension.
-
Lithium: Etozolin can reduce the renal clearance of lithium, increasing the risk of lithium toxicity.[10]
Q5: What in vitro models are suitable for assessing the potential nephrotoxicity of this compound?
A5: Immortalized renal proximal tubule epithelial cell lines are valuable tools for in vitro nephrotoxicity screening. Recommended cell lines include:
-
HK-2 (Human Kidney 2): A well-characterized human proximal tubule cell line.[11][12][13]
-
LLC-PK1 (Porcine Kidney 1): Another commonly used proximal tubule cell line.
-
NRK-52E (Normal Rat Kidney 52E): A rat kidney epithelial cell line suitable for species-specific studies.[8]
Cytotoxicity can be assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability, or by measuring the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell membrane damage.
Troubleshooting Guides
Issue 1: Excessive weight loss and signs of dehydration in animal models.
| Potential Cause | Troubleshooting Steps |
| Dosage of this compound is too high. | 1. Reduce the dose of this compound. 2. Monitor body weight and water intake daily. 3. Assess urine output to correlate with the diuretic effect. |
| Inadequate fluid intake. | 1. Ensure free access to drinking water. 2. For severe cases, consider subcutaneous or intraperitoneal administration of sterile saline to rehydrate the animals. |
| Environmental stress (e.g., high temperature). | 1. Maintain a stable and controlled ambient temperature and humidity in the animal facility. |
Issue 2: Significant decrease in plasma potassium levels (Hypokalemia).
| Potential Cause | Troubleshooting Steps |
| High dose of this compound. | 1. Lower the dose of this compound. 2. Monitor plasma electrolytes regularly. |
| Insufficient dietary potassium. | 1. Switch to a potassium-enriched diet. 2. Supplement drinking water with a known concentration of potassium chloride. |
| Lack of counteracting mechanism. | 1. Co-administer a potassium-sparing diuretic like spironolactone or amiloride. Start with a low dose and titrate based on plasma potassium levels. (See Experimental Protocols section for a general approach). |
Issue 3: Unexpected cardiovascular effects (e.g., severe hypotension, arrhythmias).
| Potential Cause | Troubleshooting Steps |
| Excessive vasodilation and/or volume depletion. | 1. Reduce the dose of this compound. 2. Monitor blood pressure and heart rate using telemetry or tail-cuff methods. 3. Ensure adequate hydration. |
| Interaction with other administered compounds. | 1. Review all co-administered substances for potential cardiovascular interactions. |
| Underlying cardiovascular susceptibility of the animal model. | 1. Characterize the baseline cardiovascular parameters of your chosen animal strain. |
Data Presentation
The following tables summarize dose-response data for Ozolinone, the active metabolite of this compound, in experimental models. This data can serve as a starting point for dose-ranging studies with this compound.
Table 1: Dose-Dependent Effects of Intravenous l-Ozolinone in Rats
| Dose of l-Ozolinone (mg/kg, i.v.) | Fractional Na+ Excretion (%) | Fractional Li+ Excretion (%) |
| 4 | Increased | Increased |
| 20 | Further Increased | Further Increased |
| 100 | 25% (from 0.5% baseline) | 60% (from 27% baseline) |
| Data derived from a study in conscious water-loaded female Wistar rats.[14] |
Table 2: Dose-Dependent Effects of Intravenous Ozolinone in Dogs
| Dose of Ozolinone (mg/kg, i.v.) | Effect |
| 1 | Smallest effective dose for diuresis |
| 50 | Dose for maximal diuretic capacity |
| Data derived from a study in anesthetized dogs.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Diuresis and Electrolyte Excretion in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Acclimation: House animals in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Baseline Measurement: Collect 24-hour urine samples and a baseline blood sample (via tail vein or saphenous vein) to measure initial urine volume and plasma/urine electrolyte concentrations (Na+, K+, Cl-).
-
Drug Administration: Administer this compound or vehicle control orally or via intraperitoneal injection. Use a dose range based on literature and pilot studies (e.g., 10, 30, 100 mg/kg).
-
Sample Collection: Collect urine at defined intervals (e.g., 0-4h, 4-8h, 8-24h) and a final blood sample at the end of the experiment.
-
Analysis: Measure urine volume and analyze electrolyte concentrations in urine and plasma samples using a flame photometer or ion-selective electrodes.
-
Data Interpretation: Compare the changes in urine volume and electrolyte excretion between the Etozolin-treated and control groups.
Protocol 2: Co-administration of this compound and Spironolactone to Mitigate Hypokalemia in Rats
-
Animal Model and Acclimation: As described in Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Spironolactone alone.
-
Group 4: this compound + Spironolactone.
-
-
Dose Selection:
-
Drug Administration: Administer the drugs orally once daily for a specified period (e.g., 7 days).
-
Monitoring: Monitor body weight and water intake daily. Collect blood samples at baseline and at the end of the treatment period for plasma potassium analysis.
-
Analysis: Analyze plasma potassium levels.
-
Data Interpretation: Compare the plasma potassium levels in the co-administration group to the group receiving this compound alone to determine if spironolactone effectively mitigates hypokalemia.
Protocol 3: In Vitro Cytotoxicity Assessment of this compound in HK-2 Cells
-
Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor, according to the supplier's recommendations (e.g., ATCC).
-
Seeding: Seed HK-2 cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere and grow for 48 hours.[11]
-
Treatment: Prepare a range of concentrations of this compound in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control group.
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Proposed signaling pathway for Etozolin's diuretic action.
References
- 1. Studies with the optically active isomers of the new diuretic drug ozolinone. I. Differences in stereoselectivity of the renal target structures of ozolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ozolinone, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metabolism of Etozolin in rat, dog and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of ozolinone-induced renin release and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Pharmacology Study of ET-26 Hydrochloride, a Potential Drug for Intravenous General Anesthesia, in Rats and Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect on carbohydrate metabolism of a new saluretic, etozolin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue-selective inhibition of prostaglandin synthesis in rat by tepoxalin: anti-inflammatory without gastropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Etozolin used for? [synapse.patsnap.com]
- 11. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics and kinetics of etozolin/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HK-2 Cell Line - Probing Kidney Function and Pathology with HK-2 Cells in Renal Research [cytion.com]
- 14. Stereospecificity of the effects of ozolinone on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPIRONOLACTONE TABLETS, USP [dailymed.nlm.nih.gov]
Adjusting HPLC mobile phase for better separation of Etozolin metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Etozolin and its metabolites.
Understanding the Challenge: Etozolin Metabolism
Etozolin undergoes significant metabolism in the body, resulting in a mixture of compounds with a wide range of polarities. The primary metabolic pathways include:
-
Ester Cleavage: The ethyl ester group of Etozolin is cleaved, forming the active metabolite Ozolinone . Ozolinone is less polar than some other metabolites but more polar than the parent drug.
-
Glucuronidation: The carboxyl group of Ozolinone can be conjugated with glucuronic acid to form Ozolinone Glucuronide . This is a highly polar metabolite.
-
Oxidation: The piperidine (B6355638) ring of Etozolin can be oxidized to form various hydroxylated metabolites, which are also more polar than the parent compound.
This mix of a relatively non-polar parent drug and increasingly polar metabolites necessitates a robust HPLC method to achieve adequate separation for accurate quantification.
FAQs: Adjusting HPLC Mobile Phase for Better Separation
Q1: My Etozolin and Ozolinone peaks are not well resolved. How can I improve their separation?
A1: To improve the separation of two closely eluting, relatively non-polar compounds like Etozolin and Ozolinone, you can try the following mobile phase adjustments:
-
Decrease the organic solvent strength: A lower percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase will increase the retention time of both compounds, potentially leading to better resolution.
-
Switch the organic modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation. Methanol is a more polar solvent and can provide different interactions with the stationary phase.
-
Optimize the pH: While both Etozolin and Ozolinone are weakly basic, small adjustments in the mobile phase pH can sometimes fine-tune the separation. It is recommended to work at a pH at least 2 units away from the pKa of the analytes for robust separation. The predicted pKa of Etozolin is around 4.11.[1]
Q2: The polar glucuronide and oxidized metabolites are eluting at or near the void volume. How can I increase their retention?
A2: Poor retention of highly polar metabolites is a common challenge in reverse-phase HPLC. To increase their retention, consider these strategies:
-
Decrease the initial percentage of organic solvent: In a gradient elution, a lower starting concentration of the organic modifier will allow polar compounds to interact more with the stationary phase at the beginning of the run.
-
Use a less aggressive organic modifier: Methanol is less eluotropic than acetonitrile, meaning it is a weaker solvent in reverse-phase HPLC. Using methanol as the organic modifier may increase the retention of polar analytes.
-
Adjust the mobile phase pH: The charge state of your metabolites can significantly impact their retention. For acidic metabolites like glucuronides, a lower pH (e.g., using a formic acid or phosphate (B84403) buffer) will suppress their ionization, making them less polar and increasing their retention on a C18 column.
Q3: I am seeing significant peak tailing for my metabolite peaks. What is the cause and how can I fix it?
A3: Peak tailing for polar, basic, or acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. Here’s how to address it:
-
Adjust the mobile phase pH: For basic metabolites, a low pH mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analytes. Conversely, for acidic metabolites, a slightly acidic pH can also improve peak shape.
-
Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak symmetry.
-
Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions and will generally provide better peak shapes for challenging compounds.
Q4: Should I use an isocratic or gradient elution for separating Etozolin and its metabolites?
A4: Given the wide range of polarities between Etozolin (less polar) and its glucuronidated/oxidized metabolites (very polar), a gradient elution is highly recommended.[2][3]
-
Isocratic elution , where the mobile phase composition remains constant, is unlikely to provide adequate separation for all compounds in a single run. The polar metabolites would elute too quickly with poor retention, while the parent drug might be retained for an excessively long time.
-
Gradient elution , which involves increasing the percentage of the organic solvent over the course of the run, allows for the effective elution of both the highly polar and the less polar compounds within a reasonable timeframe, while maintaining good resolution.[2][3]
Troubleshooting Guide: Common HPLC Problems and Solutions
This guide provides a systematic approach to troubleshooting common issues encountered during the separation of Etozolin and its metabolites.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Resolution Between Etozolin and Ozolinone | Mobile phase is too "strong" (high organic content). | Decrease the percentage of organic modifier (e.g., acetonitrile or methanol). |
| Inadequate selectivity of the mobile phase. | Switch the organic modifier (e.g., from acetonitrile to methanol). | |
| Gradient is too steep. | Decrease the slope of the gradient in the region where Etozolin and Ozolinone elute. | |
| Polar Metabolites Elute Near the Void | Initial mobile phase is too strong. | Decrease the starting percentage of the organic modifier in your gradient program. |
| Metabolites are ionized and highly water-soluble. | Adjust the mobile phase pH to suppress ionization (e.g., use a buffer with a pH of 2.5-3.5 for glucuronide metabolites). | |
| Peak Tailing for Metabolite Peaks | Secondary interactions with residual silanols. | Lower the mobile phase pH (e.g., 2.5-3.5) using an additive like formic acid or phosphoric acid. |
| Column contamination. | Use a guard column and/or implement a sample clean-up procedure. | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Broad Peaks | Low column efficiency. | Ensure the column is properly packed and not degraded. Consider using a column with a smaller particle size. |
| High dead volume in the HPLC system. | Check and minimize the length and diameter of all tubing, especially between the column and the detector. |
Experimental Protocols
Proposed Starting HPLC Method for Etozolin and Metabolite Separation
This is a suggested starting point and will require optimization and validation for your specific application.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.7-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation:
-
Prepare a stock solution of Etozolin standard in methanol.
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase (95% A: 5% B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of Etozolin and its metabolites by adjusting the mobile phase.
The logical relationship between mobile phase parameters and their effect on the separation of a complex mixture like Etozolin and its metabolites is depicted below.
References
Technical Support Center: Etozolin Hydrochloride In Vivo Experiments
Welcome to the technical support center for Etozolin hydrochloride in vivo research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diuretic agent used in research for conditions like congestive heart failure, hypertension, and edema.[1] It functions as a prodrug, being rapidly metabolized to its active form, ozolinone (B1678133).[2] Its mechanism is multifaceted, exhibiting properties of both thiazide-like and loop diuretics. It inhibits the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule and the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water.[3]
Q2: What are the common routes of administration for this compound in animal studies?
A2: Based on available research and the physicochemical properties of this compound, the common routes of administration in animal models such as rats and mice are oral (p.o.) via gavage and intravenous (i.v.) injection. The choice of administration route will depend on the specific aims of the study, such as investigating oral bioavailability versus direct systemic effects.
Q3: What are the potential side effects of this compound in animal models?
A3: While specific adverse event reports for Etozolin in animal models are limited in the readily available literature, side effects can be inferred from its mechanism of action as a potent diuretic. Researchers should monitor for signs of dehydration, electrolyte imbalances (particularly hypokalemia - low potassium), and hypotension (a significant drop in blood pressure).[4] Clinical signs in animals may include lethargy, muscle weakness, reduced urine output after the initial diuretic phase, and cardiovascular changes.[4]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound for Dosing
-
Problem: My this compound is not fully dissolving in my chosen vehicle, or it is precipitating out of solution.
-
Cause: this compound has limited aqueous solubility. Using a simple aqueous vehicle like saline or water may not be sufficient, especially for higher concentrations.
-
Solution:
-
Check Solubility Limits: The predicted water solubility of Etozolin is approximately 5.63 mg/mL.[5][6] Ensure your desired concentration does not exceed this limit if using an aqueous vehicle.
-
Use a Co-solvent Formulation: For higher concentrations or improved stability, a co-solvent system is recommended. A common approach for poorly soluble compounds is to first dissolve the drug in a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then dilute it with other vehicles.
-
Recommended Formulation: A suggested formulation protocol involves initially dissolving Etozolin in DMSO to create a stock solution (e.g., 40 mg/mL).[7] For the final in vivo formulation, this stock solution can be further diluted with a mixture of PEG300, Tween 80, and saline or PBS.[7] For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Sonication: Gentle warming and sonication can aid in the dissolution process.[7]
-
Vehicle Control: Always include a vehicle-only control group in your experiment to ensure that the vehicle itself is not causing any biological effects.
-
Issue 2: Lack of Expected Diuretic or Antihypertensive Effect
-
Problem: I have administered this compound, but I am not observing a significant increase in urine output or a decrease in blood pressure.
-
Cause: This could be due to several factors including improper dosing, issues with the formulation, or the specific experimental model.
-
Solution:
-
Verify Dose: A documented effective intravenous dose in Sprague-Dawley rats is 50 mg/kg, which has been shown to increase urinary fluid and sodium excretion.[1] Ensure your dose is within an effective range. Oral doses may need to be higher to account for bioavailability.
-
Check Formulation: If the drug has precipitated out of your dosing solution, the actual administered dose will be lower than intended. Visually inspect your dosing solution for any precipitate before each administration. Prepare fresh formulations as needed.
-
Route of Administration: Oral bioavailability may be incomplete. If you are administering orally and not seeing an effect, consider an intravenous administration study to confirm the compound's activity in your model.
-
Animal Model: The diuretic and antihypertensive response can vary between different animal strains and models. For hypertension studies, spontaneously hypertensive rats (SHR) are a common and appropriate model.[9]
-
Metabolism: Etozolin is a prodrug and requires metabolic activation to ozolinone.[10] While this metabolism is generally rapid, factors affecting liver function could potentially alter the drug's efficacy.
-
Issue 3: Observing Adverse Effects in Study Animals
-
Problem: My animals are showing signs of distress, such as lethargy, weakness, or significant weight loss after dosing.
-
Cause: These signs could be related to the pharmacological effect of the drug (e.g., dehydration, electrolyte imbalance) or potential toxicity at the administered dose.
-
Solution:
-
Monitor Electrolytes: If possible, measure serum electrolyte levels, particularly potassium. Hypokalemia is a known side effect of this class of diuretics and can cause weakness.[4]
-
Hydration Status: Ensure animals have free access to water. Monitor for signs of dehydration such as skin tenting and reduced activity. The potent diuretic effect can lead to significant fluid loss.
-
Dose Reduction: The observed adverse effects may be dose-dependent. Consider performing a dose-response study to find a dose that provides the desired pharmacological effect with minimal side effects.
-
Vehicle Toxicity: High concentrations of certain organic solvents like DMSO can have their own toxicities. Ensure your vehicle composition is well-tolerated. For instance, the final concentration of DMSO in cell-based experiments should ideally not exceed 0.1%.[7] While higher concentrations are used in vivo, it's a factor to consider.
-
Necropsy: If mortality occurs, a gross necropsy may provide clues as to the cause of the adverse effects.
-
Data Presentation
Quantitative data related to this compound's properties and effects are summarized below for easy reference.
| Parameter | Value | Species | Source |
| Physicochemical Properties | |||
| Predicted Water Solubility | 5.63 mg/mL | N/A | [5][6] |
| Pharmacodynamic Data | |||
| Effective Intravenous Dose (Diuresis) | 50 mg/kg | Sprague-Dawley Rat | [1] |
| Human Pharmacokinetic Data | |||
| Half-life (Etozolin) | 2.5 hours | Human | [11] |
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Rats
This protocol is a general procedure for assessing diuretic activity and can be adapted for this compound.
-
Animals: Use male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: House the animals in metabolic cages to allow for the collection of urine.
-
Acclimation and Fasting: Acclimate the animals to the metabolic cages for a few days before the experiment. Fast the animals overnight (approximately 18 hours) with free access to water.
-
Hydration: Administer a saline solution (0.9% NaCl) orally at a volume of 25 mL/kg to ensure a uniform state of hydration and promote urine flow.
-
Dosing:
-
Control Group: Administer the vehicle solution orally (e.g., 0.5% carboxymethylcellulose in saline, or a DMSO/PEG/Tween/saline mixture).
-
Test Group: Administer this compound dissolved/suspended in the chosen vehicle. A starting dose of 50 mg/kg (i.v.) has been shown to be effective; oral doses may require adjustment.[1]
-
Positive Control Group (Optional): Administer a standard diuretic like furosemide (B1674285) or hydrochlorothiazide.
-
-
Urine Collection and Measurement: Collect urine at regular intervals (e.g., every hour for the first 6 hours, then a cumulative collection at 24 hours). Measure the total volume of urine for each animal.
-
Electrolyte Analysis: Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Compare the urine volume and electrolyte excretion between the test group, control group, and positive control group.
Protocol 2: Formulation for Oral Gavage
This protocol provides a method for preparing a solution of this compound for oral administration in rats.
-
Stock Solution Preparation:
-
Final Formulation Preparation:
-
In a separate tube, prepare the vehicle mixture. A common formulation for poorly soluble compounds is a mix of PEG300 (or PEG400), Tween 80, and saline or PBS.[7][8] For example, for a final formulation with 10% DMSO, you could mix 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the DMSO stock solution to the vehicle mixture while vortexing to create the final dosing solution at the desired concentration.
-
-
Pre-dosing Check: Before administration, visually inspect the solution to ensure there is no precipitation. The solution should be clear.
-
Administration: Administer the formulation to the rats via oral gavage at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg).
Visualizations
Signaling Pathway of Etozolin
Caption: Mechanism of action of Etozolin (as active metabolite ozolinone) in the kidney.
Experimental Workflow for Diuretic Activity Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etozolin | C13H20N2O3S | CID 5743585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etozolin? [synapse.patsnap.com]
- 4. What is Etozolin used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Etozolin | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Taxifolin in Spontaneously Hypertensive Rats with a Focus on Erythrocyte Quality [mdpi.com]
- 10. [Metabolism of Etozolin in rat, dog and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Analysis of Etozolin Hydrochloride and Chlorthalidone in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Etozolin hydrochloride and chlorthalidone (B1668885), two diuretic agents utilized in the management of hypertension and edema. The following sections objectively evaluate their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and adverse effect profiles, supported by available experimental data.
Mechanism of Action
Both this compound and chlorthalidone are classified as thiazide-like diuretics. Their primary site of action is the distal convoluted tubule (DCT) of the nephron in the kidney. They exert their diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter on the apical membrane of the DCT cells.[1][2] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2]
The increased concentration of these ions within the tubule leads to an osmotic increase in water retention, promoting diuresis.[2] The resulting reduction in extracellular fluid and plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.[3]
While sharing a primary mechanism, some distinctions exist. Chlorthalidone is also known to be a strong inhibitor of multiple isoforms of carbonic anhydrase, which may contribute to its diuretic effect.[4] Etozolin, on the other hand, has been reported to possess mild vasodilatory effects by acting directly on the smooth muscle cells of blood vessels, which can further aid in reducing peripheral vascular resistance.[2]
References
- 1. Chlorthalidone in mild hypertension - dose response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose response to chlorthalidone in patients with mild hypertension. Efficacy of a lower dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
Validating the antihypertensive effect of Etozolin hydrochloride in a double-blind study
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the antihypertensive effects of Etozolin (B1671767) hydrochloride, validated through double-blind clinical studies. The performance of Etozolin is compared with placebo and other established antihypertensive agents, supported by experimental data and detailed methodologies.
Comparative Antihypertensive Efficacy
The following tables summarize the quantitative data from key double-blind clinical trials investigating the efficacy of Etozolin hydrochloride in reducing blood pressure.
Table 1: this compound vs. Placebo
| Parameter | This compound Group | Placebo Group |
| Number of Patients | 50 | 50 |
| Treatment Duration | 12 days | 12 days |
| Baseline Blood Pressure (Systolic/Diastolic) | Not specified | Not specified |
| Blood Pressure Reduction (Systolic/Diastolic) | Statistically significant reduction in both supine and upright positions | No significant reduction |
| Key Finding | Etozolin demonstrated a significantly better reduction in both systolic and diastolic blood pressure compared to placebo. |
Table 2: this compound vs. Chlorthalidone (B1668885) [1]
| Parameter | This compound | Chlorthalidone |
| Number of Patients | 7 | 7 |
| Study Design | Double-blind, placebo-controlled, latin square design | Double-blind, placebo-controlled, latin square design |
| Dosage | Single oral doses of 200 mg, 400 mg, 600 mg | Single oral doses of 25 mg, 50 mg, 75 mg |
| Antihypertensive Effect | Similar, dose-dependent effect | Similar, dose-dependent effect |
| Heart Rate | No increase | Not specified |
| Serum K+ Levels | No decrease | Not specified |
| Plasma PGE2 | Marked rise | Not specified |
| Serum Na+ Levels | Significantly smaller decrease | Larger decrease |
| Plasma Renin Activity (PRA) & Aldosterone | Significantly lower increase | Higher increase |
| Key Finding | Etozolin and chlorthalidone showed similar dose-dependent antihypertensive effects. However, Etozolin had a more favorable profile regarding heart rate, serum potassium, and activation of the renin-angiotensin-aldosterone system. |
Table 3: this compound vs. Captopril (B1668294) [2]
| Parameter | This compound (Monotherapy) | Captopril (Monotherapy) | Etozolin + Captopril (Combination Therapy) |
| Number of Patients | 30 (in crossover design) | 30 (in crossover design) | 30 |
| Treatment Duration | 4 weeks | 4 weeks | 16 weeks |
| Baseline Blood Pressure (Systolic/Diastolic) | 187/112 +/- 10/4 mmHg | 186/112 +/- 11/5 mmHg | 188/112 +/- 10/5 mmHg |
| Post-treatment Blood Pressure (Systolic/Diastolic) | 167/99 +/- 7/6 mmHg | 163/98 +/- 7/4 mmHg | 154/86 +/- 6/5 mmHg |
| Blood Pressure Reduction (Systolic/Diastolic) | -20/-13 mmHg | -23/-14 mmHg | -34/-26 mmHg |
| Key Finding | Both Etozolin and Captopril were effective as monotherapy. The combination therapy resulted in a significantly more marked reduction in blood pressure compared to either drug alone. |
Experimental Protocols
While full-text articles providing exhaustive details of the experimental protocols were not available, the following methodologies are based on the information from the study abstracts and standardized guidelines for antihypertensive clinical trials.[3][4]
Study 1: this compound vs. Placebo (Kopp H., 1978)[1]
-
Study Design: A double-blind, placebo-controlled study conducted under standardized hospital conditions.
-
Participants: 100 patients with hypertension were enrolled and randomly assigned to two groups of 50.
-
Inclusion/Exclusion Criteria: Specific criteria were not detailed in the abstract but would typically include a diagnosis of essential hypertension and the absence of secondary causes of hypertension or contraindications to diuretic therapy.
-
Intervention:
-
Treatment Group: Received this compound. The exact dosage was not specified in the abstract.
-
Control Group: Received a placebo.
-
-
Study Duration: The trial was carried out over 22 days, consisting of a 5-day medication-free period, 12 days of therapy, and a 5-day follow-up period.
-
Outcome Measures: The primary outcome was the change in systolic and diastolic blood pressure, measured in both supine and upright positions.
-
Data Analysis: Statistical analysis was performed to compare the blood pressure reduction in the Etozolin group versus the placebo group and against the pre-treatment baseline.
Study 2: this compound vs. Chlorthalidone (Salvetti A, et al., 1991)[2]
-
Study Design: A double-blind, placebo-controlled study using a latin square design to minimize the influence of the order of treatment administration.
-
Participants: Seven patients with uncomplicated hypertension.
-
Inclusion/Exclusion Criteria: Patients with uncomplicated hypertension were included. Further specifics were not available in the abstract.
-
Intervention: Each patient received single oral doses of:
-
This compound (200 mg, 400 mg, and 600 mg)
-
Chlorthalidone (25 mg, 50 mg, and 75 mg)
-
Placebo
-
-
Outcome Measures:
-
Primary: Antihypertensive and diuretic effects.
-
Secondary: Hemodynamic parameters (heart rate), metabolic parameters (serum sodium and potassium), plasma renin activity (PRA), plasma aldosterone, and plasma prostaglandin (B15479496) E2 (PGE2).
-
-
Data Analysis: The dose-dependent effects of each drug were analyzed and compared.
Study 3: this compound vs. Captopril (Battaglia A, et al., 1990)[3]
-
Study Design: A controlled cross-over trial.
-
Participants: 30 patients with essential hypertension, with an age range of 42-74 years.
-
Intervention:
-
Phase 1 (Crossover): Patients were divided into two groups.
-
Group 1: Received Etozolin (200 mg daily) for 4 weeks, followed by a washout period, and then Captopril (25 mg three times daily) for 4 weeks.
-
Group 2: Received the treatments in the reverse order.
-
-
Phase 2 (Combination): All patients received a combination of Etozolin (200 mg daily) and Captopril (25 mg three times daily) for 16 weeks.
-
-
Outcome Measures: The primary outcome was the reduction in arterial blood pressure. Biochemical changes were also monitored.
-
Data Analysis: Blood pressure values were compared at baseline and after each treatment phase (monotherapy and combination therapy).
Mechanism of Action & Signaling Pathway
This compound is a thiazide-like diuretic that exerts its antihypertensive effect primarily by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, which in turn reduces blood volume and subsequently, blood pressure.
Caption: Mechanism of action of this compound.
Experimental Workflow
The general workflow for a double-blind, placebo-controlled clinical trial validating an antihypertensive agent is depicted below.
Caption: Generalized workflow of a double-blind antihypertensive clinical trial.
References
- 1. Acute antihypertensive, diuretic and metabolic effects of etozolin and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Etozolin and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
Etozolin Hydrochloride in Immunoassays: A Guide to Specificity and Potential Cross-Reactivity
Etozolin hydrochloride, a diuretic medication, possesses a core thiazolidinone structure. This structural feature is shared with other classes of therapeutic agents, including the thiazolidinedione antidiabetic drugs (e.g., pioglitazone (B448), rosiglitazone) and the oxazolidinone antibiotics (e.g., linezolid). Immunoassays developed for these related compounds can offer valuable insights into the potential for antibody recognition and cross-reactivity with this compound.
Comparative Immunoassay Data for Structurally Related Compounds
To illustrate the principles of specificity and cross-reactivity, this section summarizes available data from immunoassays developed for thiazolidinediones and oxazolidinones.
Thiazolidinedione Immunoassays
Thiazolidinediones, such as pioglitazone and rosiglitazone, are used in the management of type 2 diabetes. Immunoassays have been developed for their detection and quantification in biological matrices.
Table 1: Hypothetical Cross-Reactivity of a Pioglitazone Immunoassay
| Compound | Concentration (ng/mL) for 50% Inhibition (IC50) | Cross-Reactivity (%) |
| Pioglitazone | 10 | 100 |
| Rosiglitazone | 500 | 2 |
| Etozolin | > 10,000 | < 0.1 |
| Unrelated Diuretic | > 10,000 | < 0.1 |
Note: This table is a hypothetical representation based on typical immunoassay performance and is intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.
The hypothetical data in Table 1 demonstrates that an antibody raised against pioglitazone would likely exhibit high specificity for its target antigen. While some minimal cross-reactivity with another drug from the same class (rosiglitazone) might be observed due to structural similarities, it is expected to be significantly lower. Compounds with different core structures, such as Etozolin or other unrelated diuretics, would likely show negligible cross-reactivity.
Oxazolidinone Immunoassays
Linezolid (B1675486), an oxazolidinone antibiotic, is another class of drug with a five-membered heterocyclic ring structure. Immunoassays for linezolid are available for therapeutic drug monitoring.
Table 2: Hypothetical Cross-Reactivity of a Linezolid Immunoassay
| Compound | Concentration (ng/mL) for 50% Inhibition (IC50) | Cross-Reactivity (%) |
| Linezolid | 5 | 100 |
| Tedizolid | 250 | 2 |
| Etozolin | > 10,000 | < 0.1 |
| Unrelated Antibiotic | > 10,000 | < 0.1 |
Note: This table is a hypothetical representation based on typical immunoassay performance and is intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.
Similar to the thiazolidinedione example, an immunoassay for linezolid would be highly specific. Minor cross-reactivity might be seen with other oxazolidinones like tedizolid, but it would be substantially less than the reactivity with the target analyte. Etozolin, despite having a heterocyclic ring, is structurally distinct enough that significant cross-reactivity is not anticipated.
Experimental Protocols
The development and validation of a specific immunoassay for this compound would involve the following key steps.
Antibody Production
-
Hapten Synthesis: this compound would be chemically modified to create a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein.
-
Conjugation: The Etozolin hapten would be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Immunization: The Etozolin-carrier conjugate would be used to immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies.
-
Antibody Purification: The resulting antibodies would be purified from the animal serum.
Competitive ELISA Development
A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for the detection of small molecules.
-
Coating: Microtiter plates are coated with a known amount of Etozolin-protein conjugate.
-
Competition: A mixture of the sample (containing unknown Etozolin concentration) and a fixed amount of anti-Etozolin antibody is added to the wells. Etozolin in the sample competes with the coated Etozolin for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of Etozolin in the sample.
Visualizing Experimental Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts in immunoassay development and the mechanism of action of this compound.
Immunoassay Development Workflow
Mechanism of Action of Etozolin
Conclusion
While direct experimental data on the cross-reactivity and specificity of this compound in immunoassays is currently lacking, an analysis of assays for structurally similar thiazolidinediones and oxazolidinones provides a valuable framework for prediction. It is anticipated that a well-developed immunoassay for this compound would exhibit high specificity with minimal cross-reactivity to other drug classes. The successful development of such an assay would require the production of high-affinity antibodies and rigorous validation, including comprehensive cross-reactivity testing against a panel of structurally related and co-administered compounds. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers embarking on the development and evaluation of immunoassays for this compound and other small molecule therapeutics.
Validating Biomarkers for Etozolin Hydrochloride's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for monitoring the therapeutic effect of Etozolin (B1671767) hydrochloride, a thiazide-like diuretic, against other commonly used diuretics. The information presented is supported by experimental data from clinical studies to aid in the selection of appropriate pharmacodynamic markers for research and development.
Introduction to Etozolin Hydrochloride
This compound is a diuretic medication primarily used in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney.[1] This inhibition leads to increased urinary excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure.[1] Etozolin also exhibits a mild vasodilatory effect, contributing to its antihypertensive properties.[1] The active metabolite of etozolin, ozolinone, is primarily responsible for its diuretic and saluretic effects.
Key Biomarkers for Diuretic Efficacy
The therapeutic efficacy of diuretics can be assessed by monitoring a panel of biomarkers that reflect their primary mechanism of action and downstream physiological effects. These include:
-
Urinary Electrolyte Excretion: Direct measure of the diuretic's effect on renal handling of sodium, chloride, and potassium.
-
Renin-Angiotensin-Aldosterone System (RAAS) Activity: Diuretic-induced volume depletion can lead to secondary activation of the RAAS, which can be monitored by measuring plasma renin activity (PRA) and aldosterone (B195564) levels.
-
Hemodynamic Parameters: Blood pressure reduction is the ultimate therapeutic goal for hypertension.
-
Fluid Balance: Changes in body weight can serve as a surrogate marker for changes in total body fluid.
Comparative Analysis of Diuretic Biomarker Modulation
The following tables summarize the quantitative effects of this compound and other major classes of diuretics on key biomarkers, based on available clinical trial data. It is important to note that direct head-to-head comparative trials for all biomarkers across all diuretic classes are limited. The data presented is a synthesis from various studies and should be interpreted with consideration of the different study designs and patient populations.
Table 1: Effect of Diuretics on 24-Hour Urinary Electrolyte Excretion (Representative Data)
| Diuretic Class | Drug | Dose | Change in Urinary Na+ (mmol/24h) | Change in Urinary Cl- (mmol/24h) | Change in Urinary K+ (mmol/24h) |
| Thiazide-like | Etozolin | 400 mg | Significant increase vs. placebo[2] | Significant increase vs. placebo[2] | No significant difference vs. placebo[2] |
| Thiazide | Hydrochlorothiazide (B1673439) | 25 mg/day | Increased fractional excretion (from 3.7 to 5.5)[3] | Increased fractional excretion (from 3.9 to 6.5)[3] | Increased excretion, can lead to hypokalemia[4][5] |
| Loop | Furosemide (B1674285) | 40 mg | Marked, but brief, increase in excretion[6] | Marked, but brief, increase in excretion | Increased excretion, can lead to hypokalemia[4] |
| Loop | Bumetanide | 1 mg | Potent increase in excretion | Potent increase in excretion | Increased excretion, can lead to hypokalemia |
| Potassium-Sparing | Amiloride | 5-10 mg/day | Increased excretion | Increased excretion | Decreased excretion (potassium-sparing effect)[7] |
| Potassium-Sparing | Spironolactone | 12.5-25 mg/day | Increased excretion | Increased excretion | Decreased excretion (potassium-sparing effect)[7] |
Table 2: Effect of Diuretics on the Renin-Angiotensin-Aldosterone System (RAAS)
| Diuretic Class | Drug | Dose | Change in Plasma Renin Activity (PRA) | Change in Plasma Aldosterone |
| Thiazide-like | Etozolin | 400 mg | Less pronounced increase compared to Furosemide | Volume contraction can stimulate aldosterone release[4] |
| Thiazide | Hydrochlorothiazide | 25-50 mg/day | Increased due to volume depletion[4] | Increased due to volume depletion and direct stimulation[4] |
| Loop | Furosemide | 40 mg | Pronounced increase, almost twice that of Etozolin | Significant increase due to potent volume depletion[4] |
| Potassium-Sparing | Amiloride | 5-10 mg/day | May increase due to natriuresis | Blocks aldosterone action, leading to compensatory rise |
| Potassium-Sparing | Spironolactone | 25-50 mg/day | May increase due to natriuresis | Blocks aldosterone receptor, leading to compensatory rise |
Experimental Protocols
1. Measurement of Urinary Electrolyte Excretion
-
Objective: To quantify the diuretic-induced excretion of sodium, chloride, and potassium.
-
Protocol:
-
Patients are typically maintained on a standardized diet with known sodium and potassium content for a period before and during the study.
-
A baseline 24-hour urine collection is performed prior to drug administration.
-
The diuretic is administered at the specified dose.
-
Urine is collected over a 24-hour period post-dosing. For drugs with a shorter duration of action, more frequent collections (e.g., every 2-4 hours) may be performed to capture the peak effect.[2]
-
The total volume of urine is measured.
-
The concentrations of sodium, potassium, and chloride in the urine samples are determined using ion-selective electrodes.
-
The total 24-hour excretion of each electrolyte is calculated by multiplying the concentration by the total urine volume.
-
Fractional excretion of sodium (FENa) can also be calculated using the formula: FENa = (Urine Sodium × Plasma Creatinine) / (Plasma Sodium × Urine Creatinine) × 100.[8]
-
2. Measurement of Plasma Renin Activity (PRA) and Aldosterone
-
Objective: To assess the activation of the Renin-Angiotensin-Aldosterone System in response to diuretic therapy.
-
Protocol:
-
Blood samples are collected from patients in a seated or supine position after a period of rest.
-
Blood is drawn into pre-chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at a low temperature and stored frozen until analysis.
-
Plasma Renin Activity (PRA): PRA is determined by radioimmunoassay (RIA) that measures the rate of angiotensin I generation from endogenous renin substrate.[9][10] The plasma sample is incubated at 37°C for a specific period, and the generated angiotensin I is quantified.[9]
-
Plasma Aldosterone: Aldosterone levels are measured by a competitive radioimmunoassay (RIA) or other immunoassay methods.[1][11] This involves the use of a specific antibody against aldosterone and a radiolabeled aldosterone tracer.
-
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker validation.
Caption: Logical relationship between diuretics and key biomarkers.
Conclusion
Validating the therapeutic effect of this compound requires a comprehensive assessment of its impact on key biomarkers. This guide provides a comparative framework to understand the pharmacodynamic profile of Etozolin in relation to other diuretic classes. The primary biomarkers of interest include urinary sodium and chloride excretion, which directly reflect the drug's mechanism of action, and plasma renin activity, which indicates the downstream neurohormonal response. When designing clinical trials, a carefully selected panel of these biomarkers, measured using standardized protocols, will provide robust data to characterize the therapeutic profile of this compound and differentiate it from other diuretic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized trial of furosemide vs hydrochlorothiazide in patients with chronic renal failure and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eshonline.org [eshonline.org]
- 6. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Etozolin and Other Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Etozolin (B1671767), a thiazide-like diuretic, with other major classes of diuretics, including loop, thiazide, and potassium-sparing diuretics. The information presented is based on available experimental data to assist researchers and clinicians in understanding the metabolic profiles of these agents.
Executive Summary
Diuretics are a cornerstone in the management of fluid overload and hypertension. However, their use can be associated with a range of metabolic side effects that can impact patient outcomes. Etozolin, a piperidine-thiazolidinone derivative, has demonstrated a favorable metabolic profile in several studies, particularly concerning glucose metabolism. This guide synthesizes clinical trial data to compare the effects of Etozolin with other commonly prescribed diuretics on key metabolic parameters, including glucose, lipids, uric acid, and electrolytes.
Comparative Metabolic Effects of Diuretics
The following tables summarize the quantitative data on the metabolic effects of Etozolin and other diuretics. It is important to note that direct head-to-head comparative trials for all agents across all parameters are limited.
Effects on Glucose and Insulin (B600854) Metabolism
| Diuretic Class | Diuretic | Change in Fasting Glucose | Change in Insulin Levels | Notes |
| Thiazide-like | Etozolin | No statistically significant difference[1] | No statistically significant difference[1] | Studied in healthy volunteers, patients with chemical diabetes, and overt diabetes.[1] |
| Chlorthalidone | Significant increase[2] | Significant increase[2] | Effects observed after 2 months of therapy.[2] | |
| Indapamide | Generally neutral | May decrease insulin resistance | Some studies suggest metabolic neutrality, particularly at low doses. | |
| Thiazide | Hydrochlorothiazide (B1673439) (HCTZ) | Can increase | Can increase, associated with decreased insulin sensitivity[3] | Effects are dose-dependent and may be linked to hypokalemia.[4] |
| Loop | Furosemide (B1674285) | Generally neutral in short-term studies | Generally neutral in short-term studies | One study showed no impaired carbohydrate metabolism in chronically treated diabetic subjects.[5] |
| Bumetanide | Glucose tolerance significantly improved in one study[5] | Insulin levels with arginine infusion significantly increased in one study[5] | Effects on carbohydrate metabolism appear minimal in the experimental setting.[5] | |
| Potassium-Sparing | Spironolactone (B1682167) | No significant change in HOMA-IR in one study of patients with primary aldosteronism[6] | Increased glycosylated hemoglobin by 0.3% in a meta-analysis of patients with hypertension and diabetes[7] | Effects on glucose metabolism are generally considered minimal. |
| Amiloride (B1667095) | Data limited, generally considered to have minimal effects | Data limited, generally considered to have minimal effects | Often used in combination with thiazides to mitigate metabolic effects. |
Effects on Lipid Profile
| Diuretic Class | Diuretic | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Change in Triglycerides | Notes |
| Thiazide-like | Etozolin | No significant effect reported in comparative studies with furosemide[8] | No significant effect reported[8] | No significant effect reported[8] | No significant effect reported[8] | Data is limited from direct comparative lipid profile studies. |
| Chlorthalidone | May increase | May increase | May decrease | May increase | ||
| Indapamide | Generally neutral | Generally neutral | Generally neutral | Generally neutral | Considered to have a more favorable lipid profile than other thiazides. | |
| Thiazide | Hydrochlorothiazide (HCTZ) | Significant increase (5%)[3] | Significant increase (6%)[3] | No significant change | Significant increase (15-25%)[3] | Adverse effects on lipid metabolism are well-documented.[3] |
| Loop | Furosemide | Generally neutral | Generally neutral | Generally neutral | Generally neutral | Long-term effects on lipids are not well-established. |
| Bumetanide | Generally neutral | Generally neutral | Generally neutral | Generally neutral | Limited data on long-term lipid effects. | |
| Potassium-Sparing | Spironolactone | No significant change in serum lipids in one study of patients with primary aldosteronism[6] | No significant change[6] | No significant change[6] | No significant change[6] | Generally considered to have a neutral effect on lipids.[7] |
| Amiloride | Generally neutral | Generally neutral | Generally neutral | Generally neutral | Limited data available. |
Effects on Uric Acid and Electrolytes
| Diuretic Class | Diuretic | Change in Uric Acid | Change in Serum Potassium | Change in Serum Sodium | Change in Serum Magnesium |
| Thiazide-like | Etozolin | No significant effect during trial period[8] | Less elimination than furosemide initially[8] | Significant excretion[9] | Data limited |
| Chlorthalidone | Increase | Decrease | Decrease | Decrease | |
| Indapamide | May increase, but potentially less than other thiazides | Decrease | Decrease | Decrease | |
| Thiazide | Hydrochlorothiazide (HCTZ) | Increase | Decrease | Decrease | Decrease |
| Loop | Furosemide | No significant effect during trial period[8] | Decrease | Decrease | Decrease |
| Bumetanide | May increase | Decrease | Decrease | Decrease | |
| Potassium-Sparing | Spironolactone | Generally neutral | Increase[10] | Generally neutral | Generally neutral |
| Amiloride | Generally neutral | Increase[10] | Natriuresis is greater than with spironolactone[10] | Generally neutral |
Effects on the Renin-Angiotensin-Aldosterone System (RAAS)
| Diuretic Class | Diuretic | Change in Plasma Renin Activity | Change in Plasma Aldosterone (B195564) | Notes | |---|---|---|---| | Thiazide-like | Etozolin | Less pronounced release than furosemide[5] | Data limited | The brisk peak diuresis with furosemide is associated with a more pronounced renin release.[5] | | Thiazide | Hydrochlorothiazide (HCTZ) | Increase | Increase | All classes of diuretics tend to increase plasma aldosterone.[1][8] | | Loop | Furosemide | Pronounced release, almost twice that of Etozolin[5] | Increase | | | Potassium-Sparing | Spironolactone | Increase | Stimulation of renin occurred with both amiloride and spironolactone[10] | Amiloride showed greater stimulation of renin, angiotensin II, and aldosterone than spironolactone.[10] | | | Amiloride | Increase | Increase | |
Experimental Protocols
Assessment of Carbohydrate Metabolism with Etozolin
-
Study Design: A clinical trial involving healthy volunteers, patients with chemical diabetes, and patients with overt diabetes.
-
Intervention: Healthy volunteers received 800 mg of Etozolin daily for 3 days. Patients with chemical or overt diabetes received 400 mg of Etozolin daily for 8 days.[1]
-
Measurements: Blood glucose levels and oral glucose tolerance tests (OGTT) with determination of serum insulin levels were performed before, during, and after the treatment period.[1]
-
Data Analysis: Laboratory parameters from the treatment period were statistically compared with the corresponding values from the pre- and post-treatment periods.[1]
Comparative Study of Etozolin and Furosemide in Heart Failure
-
Study Design: A randomized trial of 115 patients with left and/or right ventricular failure.
-
Intervention: 55 patients received 800 mg of Etozolin orally, and 60 patients received 80 mg of furosemide orally.[8]
-
Measurements: Diuresis, body weight, heart rate, arterial blood pressure, and urinary electrolyte elimination were monitored. Blood and liver values, serum electrolytes, creatinine, urea, and uric acid were also assessed.[8]
-
Data Analysis: The effects of the two diuretics were compared over the trial period.
Signaling Pathways and Mechanisms
The metabolic side effects of diuretics are often linked to their primary mechanism of action and subsequent neurohormonal activation.
Diuretic-Induced Hyperglycemia
Thiazide diuretics, in particular, have been associated with hyperglycemia. The proposed mechanisms include:
-
Hypokalemia-induced insulin resistance: Low potassium levels may impair insulin secretion from pancreatic β-cells.[4][11]
-
Activation of the Renin-Angiotensin-Aldosterone System (RAAS): Increased renin and aldosterone can contribute to insulin resistance.
-
Sympathetic Nervous System Activation: Diuretic-induced volume depletion can lead to increased catecholamine release, which can affect glucose metabolism.[11]
Etozolin has been shown to have no statistically significant effect on carbohydrate metabolism, suggesting it may not significantly impact these pathways in the same way as some other thiazide-like diuretics.[1]
Experimental Workflow for Assessing Metabolic Effects
The following diagram illustrates a typical workflow for a clinical trial investigating the metabolic effects of a diuretic.
Conclusion
The available evidence suggests that Etozolin has a generally favorable metabolic profile, particularly concerning its neutral effect on carbohydrate metabolism. In comparative studies, it demonstrated less initial electrolyte excretion and a less pronounced effect on renin release compared to furosemide. While more direct, comprehensive comparative studies with a wider range of diuretics are needed to fully elucidate its metabolic standing, the current data positions Etozolin as a potentially valuable therapeutic option, especially for patients at risk of diuretic-induced metabolic disturbances. Thiazide diuretics, particularly hydrochlorothiazide and chlorthalidone, are more frequently associated with adverse metabolic effects on glucose and lipid metabolism, which appear to be dose-dependent. Loop diuretics generally have a more neutral metabolic profile in short-term studies. Potassium-sparing diuretics also have minimal impact on glucose and lipid metabolism but carry the risk of hyperkalemia. Further research, including long-term, head-to-head clinical trials, is warranted to provide a more definitive comparative assessment of the metabolic effects of Etozolin and other diuretics.
References
- 1. [Effect on carbohydrate metabolism of a new saluretic, etozolin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of hydrochlorothiazide and captopril on glucose and lipid metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic adverse effects of thiazide diuretics: the importance of normokalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and kinetics of etozolin/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A systematic review and meta-analysis of effects of spironolactone on blood pressure, glucose, lipids, renal function, fibrosis and inflammation in patients with hypertension and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparative studies on the diuretic activities of Etozolin and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic effects of high dose amiloride and spironolactone: a comparative study in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic and adverse effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
Etozolin Hydrochloride: A Comparative Analysis of its Efficacy in Hypertension and Edema
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical trial data provides a statistical validation of the efficacy of Etozolin (B1671767) hydrochloride in the management of hypertension and edema, positioning it as a viable alternative to other commonly prescribed diuretics. This guide offers an objective comparison of Etozolin hydrochloride's performance against other diuretics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a diuretic that demonstrates efficacy in lowering blood pressure and reducing fluid retention. Its mechanism of action, like other diuretics, involves increasing the excretion of salt and water from the kidneys. Specifically, Etozolin is classified as a loop diuretic with some properties similar to thiazide diuretics.[1][2] It primarily acts on the sodium-chloride symporter in the distal convoluted tubule of the kidneys, leading to increased excretion of sodium and chloride.[2] This reduction in blood volume contributes to lower blood pressure and decreased fluid retention.[2]
Comparative Efficacy in Hypertension
Clinical studies have demonstrated the antihypertensive effects of this compound. In a double-blind, placebo-controlled study involving 100 patients with hypertension, this compound showed a significantly better reduction in both systolic and diastolic blood pressure compared to placebo.[3] Another study involving 30 patients with essential hypertension found that a daily dose of 200 mg of Etozolin for four weeks led to a reduction of arterial blood pressure from a mean of 187/112 mmHg to 167/99 mmHg.[4]
For comparison, a study on the loop diuretic furosemide (B1674285) in elderly patients with uncontrolled hypertension showed a decrease in systolic blood pressure from 166 mmHg to 134 mmHg and diastolic blood pressure from 82 mmHg to 71 mmHg.[5] In a double-blind, randomized crossover trial with patients having severe renal failure and hypertension, both furosemide (60 mg/day) and hydrochlorothiazide (B1673439) (25 mg/day) decreased mean arterial blood pressure from 112 mmHg to 97 mmHg and 99 mmHg, respectively.[6] A meta-analysis of thiazide-like diuretics versus thiazide-type diuretics indicated that thiazide-like diuretics led to a greater reduction in systolic and diastolic blood pressure.[7]
| Drug Class | Drug | Dosage | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Study Population | Citation |
| Loop Diuretic | This compound | 200 mg/day | 187/112 | 167/99 | -20/-13 | Essential Hypertension | [4] |
| Loop Diuretic | Furosemide | Not Specified | 166/82 | 134/71 | -32/-11 | Elderly with Uncontrolled Hypertension | [5] |
| Loop Diuretic | Furosemide | 60 mg/day | 112 (MAP) | 97 (MAP) | -15 (MAP) | Severe Renal Failure & Hypertension | [6] |
| Thiazide Diuretic | Hydrochlorothiazide | 25 mg/day | 112 (MAP) | 99 (MAP) | -13 (MAP) | Severe Renal Failure & Hypertension | [6] |
| Thiazide-like Diuretic | Chlorthalidone | 25 mg | 132.2/74 (on treatment) | Not Applicable | Not Applicable | Hypertension | [8] |
| Thiazide Diuretic | Hydrochlorothiazide | 25 mg | 137.0/77.5 (on treatment) | Not Applicable | Not Applicable | Hypertension | [8] |
| Thiazide Diuretic | Hydrochlorothiazide | 50 mg | 138.6/78.5 (on treatment) | Not Applicable | Not Applicable | Hypertension | [8] |
Comparative Efficacy in Edema
This compound has also been evaluated for its effectiveness in treating edema. A study comparing Etozolin (800 mg) with furosemide (80 mg) in 115 patients with heart failure found that both drugs reduced body weight to the same extent.[9] The study noted that furosemide induced a more intense initial diuresis, while the diuretic effect of Etozolin was more constant and prolonged.[9]
In a clinical trial comparing furosemide and hydrochlorothiazide in eleven edematous patients, a single oral dose of 80 mg of furosemide produced a natriuretic response over 24 hours equivalent to that of 100 mg of hydrochlorothiazide.[10]
| Drug | Dosage | Primary Outcome | Study Population | Citation |
| This compound | 800 mg | Equal reduction in body weight compared to furosemide | Heart Failure | [9] |
| Furosemide | 80 mg | Equal reduction in body weight compared to Etozolin | Heart Failure | [9] |
| Furosemide | 80 mg | Equivalent 24-hour natriuretic response to 100 mg hydrochlorothiazide | Edema | [10] |
| Hydrochlorothiazide | 100 mg | Equivalent 24-hour natriuretic response to 80 mg furosemide | Edema | [10] |
Experimental Protocols
This compound vs. Captopril (B1668294) in Essential Hypertension[4]
-
Study Design: A controlled cross-over trial.
-
Participants: 30 patients with essential hypertension (age range 42-74 years).
-
Methodology: Patients were divided into two groups. Group I received 200 mg of Etozolin daily for 4 weeks, followed by a washout period, and then captopril (25 mg three times daily) for 4 weeks. Group II received the treatments in the reverse order. After the crossover period, all patients received a combination of both drugs for 16 weeks. Blood pressure was measured at baseline and throughout the treatment periods.
Etozolin vs. Furosemide in Heart Failure[9]
-
Study Design: A randomized comparative study.
-
Participants: 115 patients with left and/or right ventricular failure.
-
Methodology: Patients were randomized to receive either a single oral dose of 800 mg of Etozolin (n=55) or 80 mg of furosemide (n=60). Diuresis, body weight, heart rate, and arterial blood pressure were monitored.
Furosemide vs. Hydrochlorothiazide in Severe Renal Failure and Hypertension[6]
-
Study Design: A double-blind, randomized crossover trial.
-
Participants: Seven male patients (mean age 54 years) with severe renal failure and hypertension.
-
Methodology: Patients received either long-acting furosemide (60 mg/day) or hydrochlorothiazide (25 mg/day) for one month, followed by a crossover to the other treatment after a washout period. The primary endpoints were fractional excretions of sodium and chloride. Mean arterial blood pressure was also measured.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for this compound, Furosemide, and Hydrochlorothiazade at the cellular level within the kidney.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: Mechanism of action of Furosemide in the thick ascending limb of the Loop of Henle.
Caption: Mechanism of action of Hydrochlorothiazide in the distal convoluted tubule.
References
- 1. NHE3 in the thick ascending limb is required for sustained but not acute furosemide-induced urinary acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etozolin? [synapse.patsnap.com]
- 3. [The anti-hypertensive effect of the diuretic etozolin. Results of a double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Etozolin and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. A randomized trial of furosemide vs hydrochlorothiazide in patients with chronic renal failure and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Studies on the diuretic effects of etozolin (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood pressure lowering effect of hydrochlorothiazide compared to other diuretics for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Etozolin Hydrochloride in a Laboratory Setting
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] A primary step in managing pharmaceutical waste is determining whether it is classified as hazardous.[5] Hazardous pharmaceutical waste must be handled and treated at a permitted facility, with incineration being a common method.[4][5] For non-hazardous pharmaceuticals, while regulations may be less stringent, proper disposal is still necessary to prevent environmental contamination.[5] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Step-by-Step Disposal Procedures for Etozolin Hydrochloride
The following procedures are based on best practices for laboratory chemical waste disposal and should be followed in the absence of specific institutional guidelines to the contrary.
1. Waste Identification and Segregation:
-
Solid Waste: All solid this compound waste, including expired or unused pure compounds, and grossly contaminated items such as weighing papers, gloves, and bench protectors, should be collected in a designated, leak-proof, and clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Container Labeling:
Proper labeling is critical for ensuring safe handling and disposal. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if swallowed").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
3. Storage of Waste:
Waste containers should be stored in a designated, secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure containers are kept closed except when adding waste.
4. Disposal Request and Pickup:
Once the waste container is full or is ready for disposal, a waste pickup request should be submitted to your institution's EHS department or their designated hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound in a laboratory setting.
Quantitative Data and Experimental Protocols
At present, specific quantitative data regarding disposal limits and detailed experimental protocols for the neutralization or inactivation of this compound are not publicly available. The disposal procedures outlined above are based on general best practices for chemical waste management. Researchers should always prioritize the guidance provided by their institutional EHS department.
Disclaimer: This information is intended as a general guide and does not replace the need for compliance with local, state, and federal regulations, as well as institutional policies. Always consult your institution's Environmental Health and Safety department for specific disposal requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Etozolin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Etozolin hydrochloride, a diuretic agent intended for research use only. [1] By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
This compound is a compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, implementing proper safety protocols is not just a recommendation but a necessity for all personnel involved in its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required equipment, its purpose, and the specific standards to follow.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, disposable.[2] Wear two pairs.[3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1-rated | Protects against splashes and dust particles that can cause serious eye irritation.[2][4] |
| Body Protection | Laboratory Coat | Long-sleeved, with a solid front and tight-fitting cuffs.[3] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Prevents inhalation of dust particles, which can cause respiratory irritation.[2][4] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that every step of handling this compound is conducted safely and efficiently.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place, away from incompatible materials.[1] The storage area should be clearly labeled and accessible only to authorized personnel.
Handling and Preparation
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [5]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated, clean weighing vessel.
-
Handle the powder gently to avoid creating dust.
-
Clean the weighing area and any spills immediately.
-
-
Dissolution:
-
Slowly add the weighed this compound to the desired solvent in a suitable container.
-
Stir the mixture gently until the compound is fully dissolved.
-
Avoid splashing.
-
Experimental Use
During experimental procedures, continue to wear all required PPE. Ensure that all equipment used is properly cleaned and maintained. Avoid eating, drinking, or smoking in the laboratory area where the chemical is being handled.[5]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's safety guidelines.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste container according to your institution's and local regulations for chemical waste. This often involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash.
-
Visualizing the Workflow: A Step-by-Step Diagram
To provide a clear, at-a-glance overview of the handling process, the following workflow diagram illustrates the key stages and decision points.
Caption: Workflow for Safely Handling this compound.
By implementing these comprehensive safety and handling procedures, you contribute to a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed without compromising well-being.
References
- 1. medkoo.com [medkoo.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
